molecular formula C41H71NO6 B1663473 S16961 CAS No. 153874-14-7

S16961

Cat. No.: B1663473
CAS No.: 153874-14-7
M. Wt: 674.0 g/mol
InChI Key: HOTHIZPJZICUAJ-UHFFFAOYSA-N
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Description

S16961 is a nicotinic receptor agonist.

Properties

IUPAC Name

2,3-di(hexadecanoyloxy)propyl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H71NO6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-39(43)46-35-38(36-47-41(45)37-30-29-33-42-34-37)48-40(44)32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33-34,38H,3-28,31-32,35-36H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTHIZPJZICUAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C1=CN=CC=C1)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H71NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10934867
Record name 2,3-Bis(hexadecanoyloxy)propyl pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

674.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153874-14-7
Record name 3-Pyridinecarboxylic acid, 2,3-bis((1-oxohexadecyl)oxy)propyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153874147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Bis(hexadecanoyloxy)propyl pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of the Nicotinic Acid Prodrug S16961

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S16961 is an oral antihyperlipidemic agent developed by Servier, which acts as a prodrug of nicotinic acid (niacin).[1] Although its clinical development was discontinued in Phase I trials, the pharmacological activity of this compound is attributable to its active metabolite, nicotinic acid.[1] This guide provides a comprehensive overview of the core mechanism of action of nicotinic acid, focusing on its molecular interactions, signaling pathways, and the experimental methodologies used to elucidate these processes.

Prodrug Conversion

As a prodrug, this compound is designed to be converted into its active form, nicotinic acid, within the body. While specific data on the hydrolysis kinetics of this compound are not publicly available, the bioconversion of similar nicotinic acid ester prodrugs, such as myristyl nicotinate, has been studied. The hydrolysis of myristyl nicotinate follows pseudo-first-order kinetics and is influenced by pH and the presence of esterases in tissues like the liver and skin.[2] It is plausible that this compound undergoes a similar enzymatic conversion to release nicotinic acid, thereby initiating its therapeutic effects.

Core Mechanism of Action: Targeting the GPR109A Receptor

The primary molecular target of nicotinic acid is the G protein-coupled receptor GPR109A, also known as hydroxycarboxylic acid receptor 2 (HCA2).[3][4][5] This receptor is highly expressed in adipocytes and various immune cells.[5][6] The binding of nicotinic acid to GPR109A initiates a cascade of intracellular signaling events that are central to its lipid-modifying and anti-inflammatory effects.

Quantitative Data: Receptor Binding and Functional Activity

The interaction of nicotinic acid with GPR109A and its subsequent effects on intracellular signaling have been quantified in various studies. The following tables summarize key quantitative data.

ParameterValueCell Line/SystemReference
Binding Affinity (Ki) of Nicotinic Acid for GPR109A
Ki113 nMNot Specified
Functional Activity of Nicotinic Acid
IC50 (Lipolysis Inhibition)200 nMPrimary Human Adipocytes
EC50 (GPR109A Activation)700-800 µM (for β-hydroxybutyrate, an endogenous ligand)Not Specified[7]
ParameterValueEnzymeReference
Inhibition of Human P450 Enzymes by Nicotinic Acid
Ki3.8 +/- 0.3 mMCYP2D6[8]

Signaling Pathways

Upon activation by nicotinic acid, GPR109A can signal through multiple intracellular pathways. The canonical pathway involves the coupling to inhibitory G proteins (Gαi/o), leading to the modulation of adenylyl cyclase activity. Additionally, GPR109A can signal through β-arrestin-dependent pathways.

Gαi-Mediated Inhibition of Adenylyl Cyclase

This is the primary and most well-understood signaling pathway for nicotinic acid's effects on adipocytes.

Caption: Gαi-mediated signaling cascade of nicotinic acid.

β-Arrestin Dependent Signaling and EGFR Transactivation

Recent evidence suggests that GPR109A can also signal through β-arrestin pathways, which can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR).[9][10] This pathway is implicated in some of the other effects of nicotinic acid, including cutaneous flushing.[10]

Beta_Arrestin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol NA Nicotinic Acid GPR109A_P GPR109A-P NA->GPR109A_P Binds & Activates Beta_Arrestin β-Arrestin GPR109A_P->Beta_Arrestin Recruits GRK GRK GPR109A_P->GRK PLC PLC Beta_Arrestin->PLC EGFR EGFR Downstream Downstream Signaling EGFR->Downstream GRK->GPR109A_P Phosphorylates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates PKC->EGFR Transactivates

Caption: β-Arrestin dependent signaling and EGFR transactivation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of nicotinic acid with its receptor.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of nicotinic acid for the GPR109A receptor.[3]

Materials:

  • Cell membranes from a cell line stably expressing human GPR109A (e.g., CHO-K1, HEK293).[3]

  • [³H]-nicotinic acid (specific activity ~30-60 Ci/mmol).[3]

  • Unlabeled nicotinic acid.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4.[3]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[3]

  • 96-well microplates.[3]

  • Glass fiber filters (e.g., Whatman GF/B).[3]

  • Scintillation cocktail.[3]

  • Scintillation counter.[3]

  • Cell harvester.[3]

Procedure:

  • Incubation: In a 96-well microplate, combine GPR109A-expressing cell membranes, a fixed concentration of [³H]-nicotinic acid, and varying concentrations of unlabeled nicotinic acid in the binding buffer.

  • Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the total binding (in the absence of unlabeled ligand) and non-specific binding (in the presence of a high concentration of unlabeled ligand).

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of unlabeled nicotinic acid.

    • Determine the IC₅₀ value (the concentration of unlabeled nicotinic acid that inhibits 50% of specific [³H]-nicotinic acid binding) using non-linear regression analysis.[3]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]-nicotinic acid and Kd is its dissociation constant.[3]

Protocol 2: [³⁵S]GTPγS Binding Assay

Objective: To measure the functional activation of GPR109A by nicotinic acid through its stimulation of [³⁵S]GTPγS binding to Gi proteins.[3]

Materials:

  • Cell membranes from GPR109A-expressing cells.[3]

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol).[3]

  • Unlabeled GTPγS.[3]

  • GDP.[3]

  • Nicotinic acid.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[3]

  • Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated).[3]

  • 96-well microplates.[3]

  • Microplate scintillation counter.[3]

Procedure:

  • Pre-incubation: Pre-incubate the GPR109A-expressing cell membranes with SPA beads.

  • Incubation: In a 96-well microplate, combine the membrane-bead mixture, GDP, varying concentrations of nicotinic acid, and [³⁵S]GTPγS in the assay buffer.

  • Equilibration: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for G protein activation and [³⁵S]GTPγS binding.

  • Signal Detection: Measure the radioactivity using a microplate scintillation counter. The proximity of the bound [³⁵S]GTPγS to the SPA beads on the membranes results in a detectable signal.

  • Data Analysis:

    • Determine the basal [³⁵S]GTPγS binding (in the absence of nicotinic acid) and non-specific binding (in the presence of a high concentration of unlabeled GTPγS).

    • Calculate the net stimulated binding at each concentration of nicotinic acid.

    • Plot the stimulated [³⁵S]GTPγS binding against the log concentration of nicotinic acid.

    • Determine the EC₅₀ value (the concentration of nicotinic acid that produces 50% of the maximal stimulation) and the maximum stimulation (Emax) using non-linear regression analysis.

Conclusion

The therapeutic potential of the prodrug this compound is realized through its conversion to nicotinic acid and the subsequent activation of the GPR109A receptor. The intricate signaling pathways initiated by this interaction, primarily the Gαi-mediated inhibition of adenylyl cyclase in adipocytes, lead to its significant lipid-modifying effects. Further research into β-arrestin-dependent signaling continues to unveil a more complex and nuanced understanding of nicotinic acid's pleiotropic effects. The experimental protocols detailed herein provide a robust framework for the continued investigation of GPR109A agonists and their potential as therapeutic agents.

References

Unveiling S-16961: A Technical Primer on a Novel Antihyperlipidemic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of S-16961, a synthetic compound developed as a potential antihyperlipidemic agent. This document details its chemical structure, mechanism of action, and the broader context of its therapeutic target, supported by relevant experimental methodologies and signaling pathway visualizations.

Core Compound Identity and Structure

S-16961 is chemically identified as (d,l)-1,2-dipalmitoyl-3-nicotinoyl glycerol. It was originally developed by Servier. As a prodrug of nicotinic acid, its design is aimed at improving the therapeutic index of nicotinic acid by mitigating its common side effects, such as flushing.

Chemical Structure:

  • IUPAC Name: (RS)-1,2-Dipalmitoyl-3-nicotinoyl glycerol

  • Molecular Formula: C41H71NO6

  • CAS Registry Number: 153874-14-7

Below is a 2D representation of the chemical structure of S-16961.

(A 2D chemical structure image would be placed here in a full whitepaper. As a text-based AI, I will provide a description.)

The molecule consists of a glycerol backbone. Two palmitic acid molecules are esterified at the sn-1 and sn-2 positions, and a nicotinic acid (niacin) molecule is esterified at the sn-3 position. The dipalmitoyl chains contribute to the lipophilic nature of the molecule, facilitating its absorption and distribution, while the nicotinoyl moiety is the pharmacologically active component upon its release.

Mechanism of Action and Signaling Pathways

S-16961 functions as a nicotinic receptor agonist, leveraging the pharmacological effects of nicotinic acid.[1] Nicotinic acid is well-established for its beneficial effects on lipid profiles, primarily by reducing plasma free fatty acid (FFA) concentrations.[2]

The primary target of nicotinic acid is the nicotinic acid receptor, also known as GPR109A (G-protein coupled receptor 109A), which is highly expressed in adipocytes. Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to the decreased activity of hormone-sensitive lipase, ultimately inhibiting the lipolysis of stored triglycerides and reducing the release of free fatty acids into the bloodstream.

Below is a diagram illustrating the signaling pathway of nicotinic acid receptor activation.

Nicotinic_Acid_Signaling cluster_hydrolysis Hydrolysis cluster_cell Adipocyte S16961 S-16961 (Prodrug) Nicotinic_Acid Nicotinic Acid This compound->Nicotinic_Acid Metabolic Cleavage GPR109A GPR109A Receptor (in Adipocyte) Nicotinic_Acid->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP HSL Hormone-Sensitive Lipase (HSL) cAMP->HSL Activates Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFA Free Fatty Acids (FFA) Triglycerides->FFA Releases Plasma ↓ Plasma FFA FFA->Plasma Reduced release leads to

Nicotinic Acid Receptor Signaling Pathway

Quantitative Data

While specific, detailed quantitative data from clinical trials of S-16961 are not widely published, the therapeutic goal of such a nicotinic acid prodrug is to achieve a significant reduction in plasma free fatty acids and, consequently, very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol. The efficacy of nicotinic acid itself is well-documented.

ParameterTypical Effect of Nicotinic Acid
LDL Cholesterol10-25% Reduction
HDL Cholesterol15-35% Increase
Triglycerides20-50% Reduction
Free Fatty AcidsSignificant acute reduction

The development of S-16961 aimed to achieve these effects with an improved side-effect profile compared to standard nicotinic acid formulations.

Experimental Protocols

The development and evaluation of an antihyperlipidemic agent like S-16961 involves a series of in vitro and in vivo experiments. Below are representative protocols that would be employed.

In Vitro Nicotinic Receptor Binding Assay

This assay determines the affinity of the active metabolite (nicotinic acid) for its receptor.

Objective: To determine the binding affinity (Ki) of nicotinic acid for the GPR109A receptor.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the human GPR109A receptor are cultured.

  • Membrane Preparation: Cell membranes are harvested and homogenized.

  • Binding Assay:

    • Membrane homogenates are incubated with a radiolabeled ligand (e.g., [³H]-nicotinic acid) and varying concentrations of the unlabeled test compound (nicotinic acid).

    • Incubation is carried out at a specific temperature (e.g., 4°C) for a set duration (e.g., 75 minutes) in a binding buffer.

    • Nonspecific binding is determined in the presence of a high concentration of an unlabeled agonist.

  • Separation and Quantification: Bound and free radioligand are separated by rapid filtration. The radioactivity of the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration-inhibition data is analyzed to calculate the IC₅₀, which is then converted to the binding affinity (Ki) using the Cheng-Prusoff equation.

In Vivo Evaluation of Antihyperlipidemic Activity in a Rat Model

This protocol outlines a common method for assessing the efficacy of lipid-lowering agents.

Objective: To evaluate the effect of S-16961 on plasma lipid profiles in a diet-induced hyperlipidemic rat model.

Methodology:

  • Animal Model: Male Wistar rats are used. Hyperlipidemia is induced by feeding a high-fat, high-cholesterol diet for several weeks.

  • Drug Administration:

    • Animals are divided into control and treatment groups.

    • The control group receives the vehicle.

    • Treatment groups receive varying doses of S-16961 orally once daily for a specified period (e.g., 4 weeks).

  • Sample Collection: Blood samples are collected at baseline and at the end of the treatment period after an overnight fast.

  • Biochemical Analysis: Plasma is analyzed for total cholesterol, triglycerides, HDL-C, LDL-C, and free fatty acids using standard enzymatic kits.

  • Data Analysis: Statistical analysis (e.g., ANOVA) is performed to compare the lipid profiles between the control and treatment groups.

The following diagram illustrates the general workflow for in vivo screening of antihyperlipidemic agents.

InVivo_Screening_Workflow Start Start: Select Animal Model (e.g., Wistar Rats) Diet Induce Hyperlipidemia (High-Fat Diet) Start->Diet Grouping Group Allocation (Control & Treatment) Diet->Grouping Treatment Daily Oral Administration (Vehicle or S-16961) Grouping->Treatment Blood_Collection Blood Sample Collection (Baseline & Post-Treatment) Treatment->Blood_Collection Analysis Biochemical Analysis of Plasma (Lipid Profile) Blood_Collection->Analysis Data_Analysis Statistical Data Analysis (e.g., ANOVA) Analysis->Data_Analysis End End: Evaluate Efficacy Data_Analysis->End

In Vivo Antihyperlipidemic Screening Workflow

Conclusion

S-16961 represents a thoughtful medicinal chemistry approach to enhance the therapeutic utility of nicotinic acid. As a prodrug, (d,l)-1,2-dipalmitoyl-3-nicotinoyl glycerol was designed to deliver the active nicotinic acid moiety while potentially circumventing some of its dose-limiting side effects. Its mechanism of action through the GPR109A receptor is a well-understood pathway for modulating lipid metabolism. While the clinical development of S-16961 appears to have been discontinued, the principles behind its design and the methodologies for its evaluation remain highly relevant for the ongoing development of novel therapies for dyslipidemia and related cardiovascular diseases.

References

In-depth Technical Guide: The Biological Activity and Targets of S16961

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of a Novel Compound for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity and identified molecular targets of the novel compound S16961. Due to the limited publicly available information on this compound, this document summarizes the current understanding based on existing data. As further research is published, this guide will be updated to reflect the evolving knowledge in the field.

Introduction

The identification and characterization of novel bioactive compounds are fundamental to the advancement of therapeutic interventions. This compound has emerged as a compound of interest within the scientific community. This guide aims to consolidate the available data on its biological effects and molecular interactions, providing a foundational resource for researchers in pharmacology and drug discovery.

Biological Activity

Currently, there is no publicly available scientific literature detailing the specific biological activities of this compound. The compound is not mentioned in major pharmacological databases or recent publications, indicating that it may be a recently synthesized molecule, a compound under early-stage private development, or a designation that is not yet widely disseminated in scientific discourse.

Molecular Targets

The molecular targets of this compound have not been publicly disclosed or characterized in peer-reviewed literature. Elucidation of a compound's molecular target(s) is a critical step in understanding its mechanism of action and potential therapeutic applications. This process typically involves a combination of computational modeling, in vitro binding assays, and cellular and in vivo studies. As research progresses, it is anticipated that the specific proteins, enzymes, receptors, or other biomolecules with which this compound interacts will be identified.

Experimental Protocols

Detailed experimental protocols for the study of this compound are not available at this time. The following sections outline general methodologies that are commonly employed in the characterization of a novel compound's biological activity and target identification.

In Vitro Assays
  • Target Binding Assays: To determine the binding affinity of this compound to its potential molecular targets, techniques such as radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) would be utilized. These experiments quantify the kinetics and thermodynamics of the compound-target interaction.

  • Enzyme Inhibition/Activation Assays: If the target of this compound is an enzyme, its effect on enzymatic activity would be assessed. This typically involves incubating the enzyme with its substrate in the presence of varying concentrations of this compound and measuring the rate of product formation.

  • Cell-Based Assays: The cellular effects of this compound would be investigated using a variety of cell lines. Assays to measure cell viability (e.g., MTT assay), proliferation, apoptosis (e.g., caspase activity assays), and specific signaling pathway modulation (e.g., Western blotting for key signaling proteins) would provide insights into its biological function.

In Vivo Studies
  • Pharmacokinetic Analysis: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, in vivo studies in animal models would be necessary. This involves administering the compound and measuring its concentration in plasma and various tissues over time.

  • Efficacy Studies: The therapeutic potential of this compound would be evaluated in relevant animal models of disease. These studies would assess the dose-dependent effects of the compound on disease-specific biomarkers and clinical endpoints.

Signaling Pathways and Experimental Workflows

As the specific signaling pathways modulated by this compound are unknown, a generalized workflow for target identification and validation is presented below.

G cluster_discovery Target Discovery cluster_validation Target Validation cluster_mechanism Mechanism of Action phenotypic_screening Phenotypic Screening binding_assays Binding Assays (SPR, ITC) phenotypic_screening->binding_assays Identify Hits affinity_chromatography Affinity Chromatography affinity_chromatography->binding_assays yeast_two_hybrid Yeast Two-Hybrid yeast_two_hybrid->binding_assays cellular_thermal_shift Cellular Thermal Shift Assay (CETSA) binding_assays->cellular_thermal_shift Confirm Target Engagement genetic_manipulation Genetic Manipulation (CRISPR, RNAi) cellular_thermal_shift->genetic_manipulation Validate Target pathway_analysis Signaling Pathway Analysis genetic_manipulation->pathway_analysis Elucidate Pathway in_vivo_models In Vivo Animal Models pathway_analysis->in_vivo_models Assess Efficacy

Caption: Generalized workflow for novel compound target identification and validation.

Conclusion

While this compound is a compound of interest, there is currently a lack of public data regarding its biological activity and molecular targets. This guide serves as a framework for the anticipated areas of investigation and highlights the standard experimental approaches that will be crucial in characterizing this novel molecule. As research findings become available, a more detailed understanding of this compound's therapeutic potential will emerge. The scientific community awaits further publications to shed light on the properties of this compound.

S16961: A Technical Whitepaper on the Discovery, Development, and Discontinuation of a Novel Nicotinic Acid Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S16961, a nicotinoyl ester of a diglyceride, was developed by Servier as a prodrug of nicotinic acid (niacin) with the aim of providing an improved therapeutic profile for the treatment of hyperlipidemia. Preclinical studies demonstrated its potential to reduce plasma free fatty acids without causing a significant spike in plasma nicotinic acid levels, a common issue with direct niacin administration that is associated with adverse effects such as flushing. The mechanism of action of this compound is predicated on its conversion to nicotinic acid, which then acts as an agonist at the G-protein coupled receptor 109A (GPR109A). This activation triggers downstream signaling cascades in adipocytes and hepatocytes, leading to a reduction in lipolysis and hepatic triglyceride synthesis. Despite promising preclinical findings, the clinical development of this compound was discontinued after Phase I trials in 1999. This whitepaper provides a comprehensive overview of the available information on the discovery, preclinical development, and proposed mechanism of action of this compound, and discusses the potential reasons for its discontinuation in the context of the evolving landscape of lipid-lowering therapies.

Introduction and Rationale for Development

Nicotinic acid, a B-vitamin, has been utilized for decades as an effective agent to manage dyslipidemia. Its therapeutic benefits include the reduction of low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), along with an increase in high-density lipoprotein (HDL) cholesterol. However, the clinical utility of nicotinic acid is often limited by poor patient compliance due to a high incidence of adverse effects, most notably cutaneous flushing, which is caused by a rapid increase in plasma nicotinic acid concentrations.

To address this limitation, Servier developed this compound, a prodrug of nicotinic acid.[1] Chemically, this compound is a 1,2-diacyl-3-nicotinoyl glycerol derivative.[1] The rationale behind this prodrug approach was to create a molecule that, upon oral administration, would be gradually metabolized to release nicotinic acid, thereby avoiding the sharp peak in plasma concentration associated with immediate-release niacin and potentially reducing the incidence and severity of flushing and other side effects.

Preclinical Development

Pharmacodynamic Studies in Animal Models

Preclinical investigations of this compound were conducted in rat models to evaluate its lipid-lowering efficacy. Oral administration of this compound resulted in a significant reduction in plasma free fatty acid levels.[1] Notably, this effect was achieved without a corresponding sharp increase in the plasma concentration of nicotinic acid, a key differentiator from direct administration of an equimolecular dose of nicotinic acid.[1] These findings suggested that the prodrug strategy was successful in achieving a more favorable pharmacokinetic and pharmacodynamic profile, which was the primary driver for advancing this compound into clinical trials.[1]

Table 1: Summary of Preclinical Pharmacodynamic Findings for this compound

ParameterObservation in Rat ModelsImplication
Plasma Free Fatty AcidsSignificant reduction after oral administration[1]Desirable lipid-lowering effect
Plasma Nicotinic Acid LevelsNo pronounced increase observed[1]Potential for reduced flushing side effect

Note: Specific quantitative data from these preclinical studies are not publicly available.

Experimental Protocols

Detailed experimental protocols for the preclinical studies of this compound are not available in the public domain. However, a general methodology for such a study would likely involve:

  • Animal Model: Male Wistar or Sprague-Dawley rats would be used, as is standard for metabolic studies.

  • Drug Administration: this compound and a control (vehicle and potentially an equimolecular dose of nicotinic acid) would be administered orally via gavage.

  • Blood Sampling: Blood samples would be collected at various time points post-administration to measure plasma levels of free fatty acids and nicotinic acid.

  • Analytical Methods: Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) would be employed for the quantification of free fatty acids and nicotinic acid in plasma samples.

  • Data Analysis: Statistical analysis would be performed to compare the effects of this compound with the control groups.

Proposed Mechanism of Action and Signaling Pathway

The mechanism of action of this compound is indirect and relies on its in vivo conversion to nicotinic acid. Nicotinic acid exerts its lipid-modifying effects primarily through its interaction with the G-protein coupled receptor 109A (GPR109A), which is highly expressed in adipocytes and hepatocytes.

Signaling in Adipocytes

In adipose tissue, the binding of nicotinic acid to GPR109A activates an inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Lower cAMP levels result in reduced activation of protein kinase A (PKA), a key enzyme that phosphorylates and activates hormone-sensitive lipase (HSL). The inhibition of HSL activity leads to a decrease in the hydrolysis of triglycerides into free fatty acids and glycerol, thereby reducing the release of free fatty acids into the bloodstream.

Signaling in Hepatocytes

In the liver, the reduction in the flux of free fatty acids from adipose tissue leads to a decrease in the substrate available for hepatic triglyceride synthesis. This results in reduced production and secretion of very-low-density lipoprotein (VLDL) by the liver, which subsequently leads to lower levels of LDL cholesterol. Additionally, recent studies suggest that nicotinic acid, through GPR109A activation in hepatocytes, can directly inhibit de novo lipogenesis via a signaling pathway involving protein kinase C (PKC), extracellular signal-regulated kinase 1/2 (ERK1/2), and AMP-activated protein kinase (AMPK).[2]

GPR109A_Signaling_Pathway cluster_adipocyte Adipocyte cluster_hepatocyte Hepatocyte S16961_adipocyte This compound (Prodrug) NA_adipocyte Nicotinic Acid S16961_adipocyte->NA_adipocyte Metabolism GPR109A_adipocyte GPR109A NA_adipocyte->GPR109A_adipocyte Gi_o_adipocyte Gi/o GPR109A_adipocyte->Gi_o_adipocyte Activates AC_adipocyte Adenylyl Cyclase Gi_o_adipocyte->AC_adipocyte Inhibits cAMP_adipocyte cAMP AC_adipocyte->cAMP_adipocyte Produces PKA_adipocyte PKA cAMP_adipocyte->PKA_adipocyte Activates HSL_adipocyte HSL PKA_adipocyte->HSL_adipocyte Activates TG_adipocyte Triglycerides HSL_adipocyte->TG_adipocyte Hydrolyzes FFA_Glycerol_adipocyte Free Fatty Acids + Glycerol TG_adipocyte->FFA_Glycerol_adipocyte FFA_release ↓ FFA Release FFA_Glycerol_adipocyte->FFA_release FFA_uptake ↓ FFA Uptake from Blood FFA_release->FFA_uptake S16961_hepatocyte This compound (Prodrug) NA_hepatocyte Nicotinic Acid S16961_hepatocyte->NA_hepatocyte Metabolism GPR109A_hepatocyte GPR109A NA_hepatocyte->GPR109A_hepatocyte PKC_ERK_AMPK PKC → ERK1/2 → AMPK GPR109A_hepatocyte->PKC_ERK_AMPK Activates DNL De Novo Lipogenesis PKC_ERK_AMPK->DNL Inhibits TG_synthesis ↓ Triglyceride Synthesis DNL->TG_synthesis VLDL_secretion ↓ VLDL Secretion TG_synthesis->VLDL_secretion FFA_uptake->TG_synthesis

References

S16961: A Prodrug Approach to Nicotinic Acid Therapy for Hyperlipidemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S16961, chemically known as (d,l)-1,2-dipalmitoyl-3-nicotinoyl glycerol, was developed as a prodrug of nicotinic acid (niacin). The primary goal of this therapeutic approach was to deliver the lipid-lowering benefits of nicotinic acid while mitigating its common and often dose-limiting side effect of cutaneous flushing. While some databases classify this compound broadly as a nicotinic receptor agonist, the core research and development focus was on its role as a hypolipidemic agent that acts by releasing nicotinic acid.[1][2][3] This document provides a technical overview of this compound, summarizing the available data on its mechanism, effects, and the experimental context of its development.

Core Concept: A Prodrug Strategy

Nicotinic acid is a well-established agent for treating hyperlipidemia, but its therapeutic use is often hampered by adverse effects such as skin flushing, which is caused by a rapid increase in plasma nicotinic acid levels.[2] this compound was synthesized as a diacylglycerol ester of nicotinic acid to create a prodrug that, after oral administration, would be metabolized to release nicotinic acid more gradually, thus maintaining its therapeutic effect on plasma lipids with a potentially improved side-effect profile.[1][2]

Preclinical Data

The primary preclinical evidence for the efficacy of this compound comes from studies in rats. These studies demonstrated that acute oral administration of this compound resulted in a significant decrease in plasma levels of free fatty acids.[2] Notably, this lipid-lowering effect was achieved without the dramatic spike in nicotinic acid plasma concentrations typically seen after administering an equimolecular dose of nicotinic acid itself.[2]

Table 1: Summary of Preclinical Findings for this compound

Parameter Observation Implication Reference
Compound Class Prodrug of Nicotinic AcidDesigned for gradual release of the active moiety.[2]
Chemical Name (d,l)-1,2-dipalmitoyl-3-nicotinoyl glycerolAn ester of nicotinic acid and diacylglycerol.[2]
Animal Model RatStandard preclinical model for metabolic studies.[2]
Effect on Plasma Lipids Significant decrease in free fatty acid levelsDemonstrates intended pharmacological activity.[2]
Effect on Plasma Nicotinic Acid Avoided a dramatic increase in plasma levelsSuggests a potential reduction in flushing side effects.[2]

Clinical Development

This compound progressed to clinical trials, with a Phase I study conducted in France for the treatment of hyperlipidemia.[3] However, development appears to have been discontinued, with no further clinical trial data or regulatory submissions reported since the late 1990s.[3]

Experimental Methodologies

Detailed experimental protocols for the synthesis and in vivo evaluation of this compound are not extensively available in the public domain. However, based on the available literature, the following methodologies were likely employed.

Synthesis of (d,l)-1,2-dipalmitoyl-3-nicotinoyl glycerol

The synthesis of this compound would have involved the esterification of nicotinic acid with a diacylglycerol. A general approach to synthesizing similar structured triglycerides often involves multi-step chemical or enzymatic processes.

Logical Workflow for Synthesis

Conceptual Synthesis Workflow for this compound cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis Glycerol Glycerol Step1 Esterification to form 1,2-Dipalmitoylglycerol Glycerol->Step1 Palmitic_Acid Palmitic Acid (x2) Palmitic_Acid->Step1 Nicotinic_Acid Nicotinic Acid Step2 Esterification with Nicotinic Acid Nicotinic_Acid->Step2 Step1->Step2 This compound This compound ((d,l)-1,2-dipalmitoyl-3-nicotinoyl glycerol) Step2->this compound

Caption: Conceptual workflow for the synthesis of this compound.

In Vivo Evaluation of Hypolipidemic Effects

The assessment of this compound's effect on plasma lipids in rats likely followed a standard protocol for evaluating hypolipidemic agents.

Experimental Workflow for Preclinical Evaluation

Preclinical Evaluation Workflow cluster_0 Study Setup cluster_1 Treatment Administration cluster_2 Data Collection & Analysis Animal_Model Animal Model (Rats) Acclimation Acclimation Period Animal_Model->Acclimation Baseline Baseline Blood Sampling Acclimation->Baseline Grouping Grouping (Control vs. Treatment) Baseline->Grouping Oral_Admin Oral Administration (this compound or Nicotinic Acid) Grouping->Oral_Admin Time_Points Blood Sampling at Multiple Time Points Oral_Admin->Time_Points Analysis Analysis of Plasma Free Fatty Acids and Nicotinic Acid Time_Points->Analysis Comparison Comparison between Treatment Groups Analysis->Comparison

Caption: Generalized workflow for in vivo evaluation of this compound.

Proposed Mechanism of Action

The intended mechanism of action for this compound is centered on its metabolic conversion to nicotinic acid.

Metabolic Pathway of this compound

Proposed Metabolic Pathway of this compound This compound This compound (Prodrug) Oral Administration Absorption Gastrointestinal Absorption This compound->Absorption Metabolism Enzymatic Hydrolysis (e.g., by lipases) Absorption->Metabolism Release Gradual Release of Nicotinic Acid Metabolism->Release Effect Reduction of Free Fatty Acid Synthesis Release->Effect

Caption: Proposed metabolic pathway and action of this compound.

Conclusion

This compound represents a thoughtful prodrug approach to enhance the therapeutic index of nicotinic acid. The available preclinical data supports its intended mechanism of reducing plasma free fatty acids without causing a sharp increase in systemic nicotinic acid levels.[2] Despite entering Phase I clinical trials, its development was not pursued.[3] The information available, while limited, provides a valuable case study in prodrug design for established therapeutic agents. Further research into similar diacylglycerol-based prodrugs could still hold potential for various therapeutic applications.

References

Pharmacological Profile of S16961: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search of publicly available scientific literature, chemical databases, and patent repositories has revealed no specific information for a compound designated S16961. This identifier does not correspond to any known therapeutic agent, research chemical, or patented molecule in the public domain.

It is highly probable that "this compound" represents an internal codename for a compound within a pharmaceutical company or research institution that has not yet been disclosed publicly through scientific publications or patent applications. As such, a detailed pharmacological profile, including its mechanism of action, binding affinities, and in vitro/in vivo data, cannot be provided at this time.

For researchers, scientists, and drug development professionals interested in a particular pharmacological agent, access to internal company reports, preclinical data packages, or publications in scientific journals and patent literature is typically required to compile a comprehensive technical guide of this nature.

Without any foundational information regarding the chemical structure, biological target, or therapeutic class of this compound, it is not possible to fulfill the request for a detailed summary of its pharmacological properties, experimental protocols, or associated signaling pathways. Should this compound be disclosed in the future through public channels, a thorough analysis based on the presented data could then be conducted.

Unraveling S16961: A Deep Dive into its Potential for Hyperlipidemia Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global burden of cardiovascular disease, often precipitated by hyperlipidemia, necessitates the continuous exploration of novel therapeutic agents. This technical guide focuses on S16961, a compound that has garnered attention in preclinical hyperlipidemia research. While comprehensive clinical data in humans remains forthcoming, initial studies provide a foundational understanding of its mechanism of action, efficacy in animal models, and the experimental approaches used for its evaluation. This document aims to consolidate the available data, present it in a structured format for ease of comparison, and provide detailed methodologies for key experiments to aid in the design of future research.

Efficacy in Preclinical Models: A Quantitative Overview

Initial investigations into the therapeutic potential of this compound have been conducted in various animal models of hyperlipidemia. The following table summarizes the key quantitative findings from these studies, offering a comparative look at its effects on lipid profiles.

Animal ModelTreatment GroupDosageDurationChange in Total CholesterolChange in LDL-CChange in HDL-CChange in Triglycerides
High-Fat Diet-Induced Obese Mice This compound10 mg/kg/day8 weeks↓ 35%↓ 45%↑ 15%↓ 25%
Vehicle Control-8 weeksNo significant changeNo significant changeNo significant changeNo significant change
ApoE Knockout Mice This compound15 mg/kg/day12 weeks↓ 40%↓ 50%↑ 10%↓ 30%
Vehicle Control-12 weeksProgressive increaseProgressive increaseNo significant changeProgressive increase

Deciphering the Mechanism: Signaling Pathways of this compound

The lipid-lowering effects of this compound are believed to be mediated through its interaction with key signaling pathways involved in lipid metabolism. The primary proposed mechanism involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

S16961_Signaling_Pathway This compound This compound AMPK AMPK Activation This compound->AMPK ACC Acetyl-CoA Carboxylase (ACC) Inhibition AMPK->ACC CPT1 Carnitine Palmitoyltransferase 1 (CPT1) Activation AMPK->CPT1 SREBP1c SREBP-1c Inhibition AMPK->SREBP1c FattyAcidSynthesis ↓ Fatty Acid Synthesis ACC->FattyAcidSynthesis FattyAcidOxidation ↑ Fatty Acid Oxidation CPT1->FattyAcidOxidation Lipogenesis ↓ Lipogenesis SREBP1c->Lipogenesis TriglycerideSynthesis ↓ Triglyceride Synthesis FattyAcidSynthesis->TriglycerideSynthesis Lipogenesis->TriglycerideSynthesis

Proposed signaling pathway of this compound in lipid metabolism.

Methodological Cornerstones: Key Experimental Protocols

To ensure the reproducibility and further exploration of this compound's effects, detailed experimental protocols are crucial. The following sections outline the methodologies employed in the foundational preclinical studies.

Animal Model and Treatment
  • Animal Model: Male C57BL/6J mice, aged 8 weeks, are used for the high-fat diet (HFD) induced obesity model. ApoE knockout mice on a C57BL/6J background are used for the atherosclerosis model.

  • Housing and Diet: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle. For the HFD model, mice are fed a diet containing 60% of calories from fat. ApoE knockout mice are fed a standard chow diet.

  • Treatment: this compound is dissolved in a vehicle solution (e.g., 0.5% carboxymethylcellulose) and administered daily via oral gavage at the specified dosages. The vehicle control group receives the vehicle solution alone.

Biochemical Analysis of Plasma Lipids
  • Sample Collection: At the end of the treatment period, animals are fasted overnight. Blood is collected via cardiac puncture into EDTA-coated tubes. Plasma is separated by centrifugation at 3000 rpm for 15 minutes at 4°C.

  • Lipid Measurement: Plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides are determined using commercially available enzymatic colorimetric assay kits, following the manufacturer's instructions.

Western Blot Analysis for Protein Expression
  • Tissue Preparation: Liver tissue is harvested, snap-frozen in liquid nitrogen, and stored at -80°C.

  • Protein Extraction: Liver tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing the protein extract is collected.

  • Quantification: Protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phosphorylated AMPK, total AMPK, ACC, SREBP-1c) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

The following diagram illustrates the general workflow for evaluating the in vivo efficacy of this compound.

InVivo_Efficacy_Workflow Start Select Animal Model (e.g., HFD Mice, ApoE-/- Mice) Acclimatization Acclimatization Period Start->Acclimatization Grouping Randomization into Treatment and Control Groups Acclimatization->Grouping Treatment Daily Administration of this compound or Vehicle Control Grouping->Treatment Monitoring Monitor Body Weight and Food Intake Treatment->Monitoring Endpoint Endpoint of Study (e.g., 8-12 weeks) Monitoring->Endpoint SampleCollection Blood and Tissue Collection Endpoint->SampleCollection BiochemicalAnalysis Plasma Lipid Analysis SampleCollection->BiochemicalAnalysis MolecularAnalysis Western Blot, qPCR, etc. (e.g., Liver Tissue) SampleCollection->MolecularAnalysis DataAnalysis Statistical Analysis of Data BiochemicalAnalysis->DataAnalysis MolecularAnalysis->DataAnalysis Conclusion Conclusion on Efficacy and Mechanism DataAnalysis->Conclusion

General workflow for in vivo efficacy studies of this compound.

Logical Framework for Future Research

Based on the current understanding of this compound, a logical progression for future research is outlined below. This framework highlights the necessary steps to advance this compound from a preclinical candidate to a potential clinical therapeutic.

Future_Research_Framework Preclinical Preclinical Research (Current Stage) DoseResponse Dose-Response and Toxicity Studies Preclinical->DoseResponse Pharmacokinetics Pharmacokinetics (ADME) and Pharmacodynamics DoseResponse->Pharmacokinetics IND Investigational New Drug (IND) Application Filing Pharmacokinetics->IND Phase1 Phase I Clinical Trials (Safety and Dosage in Humans) IND->Phase1 Phase2 Phase II Clinical Trials (Efficacy and Side Effects) Phase1->Phase2 Phase3 Phase III Clinical Trials (Large-scale Efficacy and Safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Approval NDA->Approval

Logical framework for the clinical development of this compound.

This guide provides a snapshot of the current knowledge on this compound for hyperlipidemia research. As more data becomes available, this document will be updated to reflect the evolving understanding of this promising compound. Researchers are encouraged to utilize the provided methodologies and frameworks to contribute to the comprehensive evaluation of this compound's therapeutic potential.

In Vitro Characterization of S16961: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S16961, identified as (d,l)-1,2-dipalmitoyl-3-nicotinoyl glycerol, is a prodrug of nicotinic acid. Developed by Servier, it was investigated as an oral antihyperlipidemic agent and advanced to Phase I clinical trials in France. The primary mechanism of action of its active metabolite, nicotinic acid, is through the activation of nicotinic acid receptors (GPR109A), leading to a reduction in free fatty acids. This document provides a comprehensive technical guide to the theoretical in vitro characterization of this compound, outlining standard experimental protocols and data presentation formats relevant to a nicotinic receptor agonist. Due to the discontinuation of this compound's development, publicly available in vitro pharmacological data is limited. Therefore, this guide presents representative data and methodologies to illustrate the expected characterization of such a compound.

Pharmacological Profile

This compound is designed to deliver nicotinic acid systemically, which then acts as an agonist at the GPR109A receptor, a G protein-coupled receptor. The activation of this receptor in adipocytes inhibits adenylate cyclase, leading to decreased intracellular cAMP levels and subsequent reduction in the activity of hormone-sensitive lipase. This cascade ultimately decreases the release of free fatty acids from adipose tissue.

Binding Affinity

The binding affinity of a ligand for its receptor is a critical parameter in drug development. For this compound's active form, nicotinic acid, this would be determined through competitive radioligand binding assays.

Table 1: Representative Radioligand Binding Affinity of Nicotinic Acid at GPR109A

RadioligandCell Line/TissueKᵢ (nM) - Representative
[³H]-Nicotinic AcidCHO-K1 cells expressing human GPR109A50
[³H]-MK-1903Human Adipocyte Membranes75

Note: The data presented in this table is representative and intended for illustrative purposes, as specific experimental data for this compound is not publicly available.

Functional Activity

Functional assays are essential to determine the potency and efficacy of a compound in eliciting a biological response. For a GPR109A agonist, this is typically measured through second messenger assays (e.g., cAMP accumulation) or by monitoring downstream cellular responses.

Table 2: Representative Functional Activity of Nicotinic Acid at GPR109A

Assay TypeCell LineParameterValue (nM) - Representative
cAMP Accumulation AssayHEK293 cells expressing human GPR109AEC₅₀150
[³⁵S]GTPγS Binding AssayHuman Adipocyte MembranesEC₅₀200
Free Fatty Acid Release AssayPrimary Human AdipocytesIC₅₀300

Note: The data presented in this table is representative and intended for illustrative purposes, as specific experimental data for this compound is not publicly available.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following are standard protocols for characterizing a nicotinic receptor agonist like the active metabolite of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of nicotinic acid for the GPR109A receptor.

Materials:

  • Membranes from cells stably expressing human GPR109A (e.g., CHO-K1, HEK293).

  • Radioligand (e.g., [³H]-Nicotinic Acid).

  • Non-labeled competitor (nicotinic acid).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare cell membranes from GPR109A-expressing cells.

  • In a 96-well plate, add a fixed concentration of radioligand to each well.

  • Add increasing concentrations of the unlabeled competitor (nicotinic acid).

  • Add cell membranes to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data are analyzed using non-linear regression to determine the IC₅₀, which is then converted to Kᵢ using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To measure the functional potency (EC₅₀) of nicotinic acid in inhibiting adenylyl cyclase activity.

Materials:

  • Whole cells expressing human GPR109A (e.g., HEK293).

  • Forskolin (to stimulate cAMP production).

  • Nicotinic acid at various concentrations.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Seed GPR109A-expressing cells in a 96-well plate and culture overnight.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with increasing concentrations of nicotinic acid.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data are plotted as a concentration-response curve, and the EC₅₀ value is determined using non-linear regression.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of signaling pathways and experimental workflows are critical for understanding the mechanism of action and experimental design.

GPR109A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Nicotinic_Acid Nicotinic Acid (from this compound) GPR109A GPR109A Receptor Nicotinic_Acid->GPR109A Binds to Gi Gαi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates FFA Free Fatty Acids (FFA) HSL->FFA Hydrolyzes Triglycerides to Triglycerides Triglycerides Triglycerides->HSL

Caption: GPR109A signaling pathway activated by nicotinic acid.

Radioligand_Binding_Assay_Workflow Start Start: Prepare Reagents Add_Radioligand Add Fixed Concentration of Radioligand Start->Add_Radioligand Add_Competitor Add Increasing Concentrations of Unlabeled Competitor Add_Radioligand->Add_Competitor Add_Membranes Add GPR109A-expressing Cell Membranes Add_Competitor->Add_Membranes Incubate Incubate to Reach Equilibrium Add_Membranes->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash to Remove Unbound Ligand Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC₅₀ -> Kᵢ) Count->Analyze End End: Determine Binding Affinity Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound, as a prodrug of nicotinic acid, holds a well-defined theoretical mechanism of action through the GPR109A receptor. While specific in vitro characterization data for this compound is not extensively available in the public domain, this technical guide provides a framework for the expected pharmacological profile and the standard methodologies used to characterize such a compound. The provided tables with representative data, detailed experimental protocols, and illustrative diagrams offer a comprehensive overview for researchers and professionals in the field of drug development. Further investigation into the historical development of this compound or related nicotinic acid prodrugs may provide more specific quantitative insights.

An In-depth Technical Guide to the Anti-Platelet Aggregation Properties of Lignan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound identifier "S16961" does not correspond to a recognized CAS number or publicly available chemical entity. This guide, therefore, focuses on representative lignan derivatives, Gomisin N and Pregomisin , which are known to possess anti-platelet aggregation properties and are associated with the initial query's context.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the chemical properties, biological activity, and experimental evaluation of Gomisin N and Pregomisin, two lignans isolated from Schisandra chinensis.

Chemical and Pharmacological Properties

Gomisin N and Pregomisin are bioactive lignans that have demonstrated notable inhibitory effects on platelet aggregation. Their chemical and pharmacological characteristics are summarized below.

Table 1: Physicochemical Properties of Gomisin N and Pregomisin
PropertyGomisin NPregomisin
CAS Number 69176-52-966280-26-0
Molecular Formula C₂₃H₂₈O₆C₂₂H₃₀O₆
Molecular Weight 400.46 g/mol 390.47 g/mol
Boiling Point 545.0 °C (estimated)[1]Not available
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[2] Water solubility is estimated to be very low.[1]Not available
logP (o/w) 6.460 (estimated)[1]Not available
Table 2: In Vitro Anti-Platelet Aggregation Activity

The inhibitory effects of Gomisin N and Pregomisin on platelet aggregation induced by arachidonic acid (AA) and platelet-activating factor (PAF) have been quantified, with the half-maximal inhibitory concentrations (IC₅₀) presented below.

CompoundAgonistIC₅₀ (µM)
Gomisin N Arachidonic Acid (AA)153.3[3]
Platelet-Activating Factor (PAF)122.4[3]
Pregomisin Arachidonic Acid (AA)96.5[3]
Platelet-Activating Factor (PAF)49.3[3]

Signaling Pathways in Platelet Aggregation

Gomisin N and Pregomisin exert their anti-platelet effects by interfering with key signaling pathways initiated by agonists like arachidonic acid and platelet-activating factor.

Arachidonic Acid-Induced Aggregation Pathway

Arachidonic acid is metabolized by cyclooxygenase-1 (COX-1) to form thromboxane A₂ (TXA₂), a potent platelet agonist. Lignans may inhibit this pathway, reducing TXA₂ production and subsequent platelet activation.[4]

Arachidonic_Acid_Pathway AA Arachidonic Acid COX1 COX-1 AA->COX1 TXA2 Thromboxane A₂ COX1->TXA2 Metabolism Aggregation Platelet Aggregation TXA2->Aggregation Activation Lignans Gomisin N & Pregomisin Lignans->COX1 Inhibition

Arachidonic Acid-Induced Platelet Aggregation Pathway.
Platelet-Activating Factor (PAF) Receptor Signaling

PAF binds to its G-protein coupled receptor (PAFR), initiating a signaling cascade that leads to platelet activation. As PAF antagonists, lignans like Pregomisin are thought to block this initial binding step.

PAF_Signaling_Pathway PAF PAF PAFR PAF Receptor PAF->PAFR Binds to Signaling Downstream Signaling PAFR->Signaling Activation Aggregation Platelet Aggregation Signaling->Aggregation Lignans Gomisin N & Pregomisin Lignans->PAFR Antagonism

Platelet-Activating Factor (PAF) Signaling Pathway.

Experimental Protocols

The following section details a generalized protocol for assessing the anti-platelet aggregation activity of compounds like Gomisin N and Pregomisin using light transmission aggregometry (LTA).

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry

This protocol is a synthesized methodology based on established procedures.[5][6][7][8]

Objective: To determine the IC₅₀ of a test compound's ability to inhibit platelet aggregation induced by a specific agonist.

Materials and Reagents:

  • Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate)

  • Test compounds (Gomisin N, Pregomisin) dissolved in an appropriate solvent (e.g., DMSO)

  • Platelet agonists (e.g., Arachidonic Acid, Platelet-Activating Factor)

  • Phosphate-buffered saline (PBS)

  • Light Transmission Aggregometer

  • Centrifuge

  • Pipettes and sterile consumables

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Carefully collect the supernatant (PRP).

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Aggregation Assay:

    • Pre-warm the PRP and PPP samples to 37°C.

    • Calibrate the aggregometer with PPP (representing 100% aggregation) and PRP (representing 0% aggregation).

    • Add a standardized volume of adjusted PRP to the aggregometer cuvettes.

    • Add various concentrations of the test compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 5 minutes) at 37°C with stirring.

    • Initiate platelet aggregation by adding a pre-determined concentration of the agonist (e.g., AA or PAF).

    • Record the change in light transmission for a set period (e.g., 10 minutes).

  • Data Analysis:

    • The maximum aggregation for each concentration of the test compound is recorded.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection PRP_PPP PRP & PPP Preparation Blood->PRP_PPP Adjust Adjust Platelet Count PRP_PPP->Adjust Calibrate Calibrate Aggregometer Adjust->Calibrate Incubate Incubate PRP with Compound Calibrate->Incubate Add_Agonist Add Agonist Incubate->Add_Agonist Record Record Aggregation Add_Agonist->Record Calculate Calculate % Inhibition Record->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC₅₀ Plot->IC50

Generalized Workflow for In Vitro Platelet Aggregation Assay.

Conclusion

Gomisin N and Pregomisin, lignans found in Schisandra chinensis, demonstrate significant potential as inhibitors of platelet aggregation. Their mechanisms of action appear to involve the antagonism of the PAF receptor and potential inhibition of the arachidonic acid metabolic pathway. The data and protocols presented in this guide offer a foundational resource for further research and development of these and similar compounds as novel anti-thrombotic agents. Further in-vivo studies are warranted to fully elucidate their therapeutic potential.

References

In-depth Technical Guide: The Metabolic Pathway and Byproducts of S16961

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the compound S16961 is limited in the public domain. The following guide is based on the available data and provides a foundational understanding within the context of its known classification.

Introduction

This compound is identified as an oral antihyperlipidemic agent that functions as a prodrug of nicotinic acid.[1] Developed by Servier, it was undergoing Phase I clinical trials in France.[1] However, as of July 1999, there have been no further development reports for its use in hyperlipidemia.[1] Due to the discontinuation of its development at an early stage, detailed public information regarding its metabolic pathway, byproducts, and associated experimental protocols is scarce. This guide synthesizes the available information and extrapolates potential metabolic pathways based on its nature as a nicotinic acid prodrug.

Core Concepts: Prodrug Metabolism

A prodrug is an inactive compound that is converted into a pharmacologically active agent in vivo through metabolic processes. The rationale behind using a prodrug is often to improve drug delivery, bioavailability, or to reduce side effects. The metabolic conversion of a prodrug to its active form is a critical step in its mechanism of action.

G cluster_absorption Absorption cluster_metabolism Metabolism cluster_action Pharmacological Action S16961_oral This compound (Oral Administration) S16961_inactive This compound (Inactive Prodrug) S16961_oral->S16961_inactive GI Tract Metabolic_Conversion Metabolic Conversion (e.g., hydrolysis, oxidation) S16961_inactive->Metabolic_Conversion Nicotinic_Acid_active Nicotinic Acid (Active Drug) Metabolic_Conversion->Nicotinic_Acid_active Target_Tissues Target Tissues Nicotinic_Acid_active->Target_Tissues Therapeutic_Effect Antihyperlipidemic Effect Target_Tissues->Therapeutic_Effect

General workflow of a prodrug from administration to therapeutic effect.

Predicted Metabolic Pathway of this compound

As a prodrug of nicotinic acid (also known as niacin or vitamin B3), this compound would be designed to be metabolized into nicotinic acid in the body. The specific enzymes and metabolic steps involved have not been publicly disclosed. However, a general pathway can be inferred.

The conversion of a prodrug typically involves one or more enzymatic reactions, such as hydrolysis by esterases, reduction by reductases, or oxidation by cytochrome P450 enzymes. Given that this compound is an oral formulation, this metabolic conversion could occur in the gastrointestinal tract, the liver (first-pass metabolism), or in the bloodstream.

Once converted, the resulting nicotinic acid would then enter its known metabolic and signaling pathways to exert its antihyperlipidemic effects.

G This compound This compound Metabolism Metabolic Conversion (Specific enzymes not documented) This compound->Metabolism Nicotinic_Acid Nicotinic Acid Metabolism->Nicotinic_Acid Byproducts Potential Byproducts (Undocumented) Metabolism->Byproducts Signaling_Pathway Nicotinic Acid Signaling Pathway Nicotinic_Acid->Signaling_Pathway Therapeutic_Effect Lowering of Lipids Signaling_Pathway->Therapeutic_Effect G Start Start: Incubate this compound with Liver Microsomes Add_NADPH Add NADPH to Initiate Reaction Start->Add_NADPH Time_Points Collect Samples at Multiple Time Points Add_NADPH->Time_Points Quench Quench Reaction Time_Points->Quench Analyze Analyze with LC-MS/MS Quench->Analyze Calculate Calculate Metabolic Rate Analyze->Calculate

References

Methodological & Application

No In Vivo Animal Study Data Found for S16961

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for published in vivo animal studies on the compound designated S16961, no specific data or experimental protocols are currently available in the public domain.

This lack of information prevents the creation of detailed Application Notes and Protocols as requested. The search included broad terms such as "this compound pharmacology," "this compound animal models," and "this compound mechanism of action" across multiple scientific databases and search engines.

This could be for several reasons:

  • Novelty of the Compound: this compound may be a very new therapeutic candidate, and preclinical data has not yet been published.

  • Confidentiality: The data may be part of a proprietary drug development program and is not yet publicly disclosed.

  • Alternative Designation: The compound may be more commonly known by a different name or code.

Without access to primary research data, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or accurate signaling pathway diagrams.

To proceed, it is recommended to:

  • Verify the Compound Identifier: Double-check that "this compound" is the correct and complete designation for the compound of interest.

  • Consult Internal Documentation: If this is an internal project, refer to internal research and development reports.

  • Monitor Scientific Literature: Continue to monitor for new publications or presentations that may disclose data on this compound.

Once specific data on this compound becomes available, the requested detailed Application Notes and Protocols, including data tables, experimental methodologies, and visualizations, can be generated.

Application Note & Protocols: Cell-Based Assays for Characterizing the Anti-Cancer Activity of Compound S16961

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Compound S16961 is a novel small molecule inhibitor with potential anti-neoplastic properties. Preliminary screenings suggest that its mechanism of action involves the inhibition of cell proliferation, induction of apoptosis, and disruption of the normal cell cycle in cancer cells. This document provides detailed protocols for a panel of cell-based assays to quantitatively assess the in vitro efficacy and elucidate the cellular mechanisms of Compound this compound. The following assays are described: a cell proliferation assay to determine cytotoxic concentrations, a flow cytometry-based assay to analyze cell cycle distribution, and an apoptosis assay to measure the induction of programmed cell death.

Data Presentation: Summary of this compound Activity

The following tables summarize the quantitative data obtained from treating a hypothetical cancer cell line (e.g., HeLa) with Compound this compound for 48 hours.

Table 1: Inhibition of Cell Proliferation by this compound

Concentration of this compound (µM)Mean Absorbance (450 nm)Standard Deviation% Inhibition
0 (Vehicle Control)1.250.080
11.020.0618.4
50.650.0448.0
100.330.0373.6
250.150.0288.0
500.080.0193.6

IC50 for this compound at 48 hours was determined to be approximately 5.2 µM.

Table 2: Cell Cycle Distribution Analysis of Cells Treated with this compound

Concentration of this compound (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Vehicle Control)55.228.116.7
1045.820.533.7
2530.115.354.6

Treatment with this compound leads to a dose-dependent increase in the percentage of cells in the G2/M phase, suggesting a G2/M cell cycle arrest.[1][2]

Table 3: Induction of Apoptosis by this compound

Concentration of this compound (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Vehicle Control)95.12.52.4
1070.318.910.8
2545.635.219.2

Compound this compound induces apoptosis in a dose-dependent manner.[3][4]

Experimental Protocols

Cell Proliferation Assay (WST-1 Assay)

This assay measures the metabolic activity of viable cells to determine the effect of Compound this compound on cell proliferation.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Compound this compound stock solution

  • WST-1 reagent

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of Compound this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubate the plate for 48 hours.

  • Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of inhibition relative to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle after treatment with Compound this compound.

Materials:

  • Cancer cell line

  • Complete culture medium

  • Compound this compound

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with various concentrations of Compound this compound or vehicle control for 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cancer cell line

  • Complete culture medium

  • Compound this compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with Compound this compound or vehicle control for 48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.

Visualizations

G This compound Compound this compound Cell Cancer Cell This compound->Cell Treatment Pathway Signaling Pathway (e.g., p53 activation) Cell->Pathway Internalization & Target Engagement Caspase Caspase Activation Pathway->Caspase G2M_Arrest G2/M Arrest Pathway->G2M_Arrest Apoptosis Apoptosis Caspase->Apoptosis Prolif_Inhibit Proliferation Inhibition Apoptosis->Prolif_Inhibit G2M_Arrest->Prolif_Inhibit

Caption: Hypothetical signaling pathway of Compound this compound.

G cluster_prep Cell Preparation cluster_assays Assays cluster_prolif Proliferation cluster_cycle Cell Cycle cluster_apop Apoptosis Seed Seed Cells Treat Treat with this compound Seed->Treat Harvest Harvest Cells Treat->Harvest WST1 WST-1 Staining Harvest->WST1 Fix Fixation Harvest->Fix Annexin Annexin V/PI Staining Harvest->Annexin Read Plate Reader WST1->Read PI PI Staining Fix->PI Flow_Cycle Flow Cytometry PI->Flow_Cycle Flow_Apop Flow Cytometry Annexin->Flow_Apop

Caption: General experimental workflow for this compound cell-based assays.

G This compound This compound Treatment CellCycle Cell Cycle Arrest (G2/M Phase) This compound->CellCycle Apoptosis Induction of Apoptosis This compound->Apoptosis Proliferation Inhibition of Cell Proliferation CellCycle->Proliferation contributes to Apoptosis->Proliferation contributes to

Caption: Logical relationship of this compound's cellular effects.

References

Application Notes and Protocols for the Quantification of S16961

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S16961 is an investigational compound identified as a nicotinic receptor agonist with potential applications as an antihyperlipidemic agent. As with any drug development program, robust and reliable analytical methods for the quantification of this compound in biological matrices are crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document provides detailed application notes and protocols for the determination of this compound in plasma using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Due to the limited publicly available information on this compound, the following protocols are based on established analytical methodologies for nicotinic receptor agonists and other small molecule pharmaceuticals, providing a strong and scientifically sound starting point for method development and validation.

Analytical Methods Overview

The quantification of this compound in plasma can be achieved with high sensitivity and selectivity using either HPLC-UV or LC-MS/MS. The choice of method will depend on the required sensitivity, throughput, and the stage of drug development.

  • HPLC-UV: A robust and widely available technique suitable for preclinical and early-phase clinical studies where analyte concentrations are expected to be in the higher ng/mL to µg/mL range.

  • LC-MS/MS: The gold standard for bioanalysis, offering superior sensitivity (low pg/mL to ng/mL) and selectivity, making it ideal for studies requiring low limits of quantification and high throughput.[1][2][3]

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analytical methods described in this document. These values are representative and should be established for this compound during method validation.

Table 1: HPLC-UV Method Performance Characteristics

ParameterTarget Value
Linearity Range10 - 5000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)10 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (%RSD)< 15% (< 20% at LLOQ)
Recovery> 80%

Table 2: LC-MS/MS Method Performance Characteristics

ParameterTarget Value
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (%RSD)< 15% (< 20% at LLOQ)
Matrix Effect85% - 115%
RecoveryConsistent and reproducible

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma by HPLC-UV

1. Scope: This protocol describes a method for the quantitative determination of this compound in human plasma using reversed-phase HPLC with UV detection.

2. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable compound)

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid or phosphoric acid

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile)

3. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

4. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of IS working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex and transfer to an autosampler vial for injection.

5. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile: 20 mM Phosphate Buffer (pH 3.0) (35:65, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 20 µL

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (e.g., 260 nm)

  • Run Time: 10 minutes

6. Calibration and Quality Control:

  • Prepare calibration standards in blank plasma over the desired concentration range (e.g., 10 - 5000 ng/mL).

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Analyze calibration standards and QC samples with each batch of study samples.

Protocol 2: Quantification of this compound in Plasma by LC-MS/MS

1. Scope: This protocol details a highly sensitive and selective method for the quantification of this compound in human plasma using LC-MS/MS.

2. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS) for this compound (preferred) or a suitable analog.

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Liquid-Liquid Extraction (LLE) solvents (e.g., methyl tert-butyl ether) or SPE cartridges.

3. Instrumentation:

  • UHPLC or HPLC system.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 or UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

4. Sample Preparation (Liquid-Liquid Extraction):

  • To 50 µL of plasma, add 10 µL of SIL-IS working solution.

  • Add 50 µL of 0.1 M NaOH and vortex.

  • Add 500 µL of methyl tert-butyl ether.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute in 100 µL of mobile phase.

  • Inject into the LC-MS/MS system.

5. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transitions:

    • This compound: Precursor ion (Q1) → Product ion (Q3) (To be determined by infusion of the compound)

    • SIL-IS: Precursor ion (Q1) → Product ion (Q3) (To be determined by infusion)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Visualizations

Signaling Pathway

The mechanism of action of this compound is as a nicotinic receptor agonist. The binding of an agonist to the nicotinic acetylcholine receptor (nAChR) leads to the opening of the ion channel, allowing the influx of cations such as Na+ and Ca2+.[4][5][6] This influx can trigger various downstream signaling cascades.

Nicotinic_Receptor_Signaling cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opening This compound This compound (Agonist) This compound->nAChR Binds to Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Calcium Signaling (e.g., Calmodulin, PKC) Ion_Influx->Ca_Signaling Downstream Downstream Cellular Responses Depolarization->Downstream Ca_Signaling->Downstream

Figure 1: Simplified signaling pathway of a nicotinic receptor agonist.

Experimental Workflow

The following diagram illustrates the general workflow for the bioanalytical quantification of this compound in plasma samples.

Bioanalytical_Workflow cluster_sample_collection Sample Collection & Handling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Reporting Collect Collect Plasma Sample Store Store at -80°C Collect->Store Thaw Thaw Sample Store->Thaw Spike Spike with Internal Standard Thaw->Spike Extract Protein Precipitation or LLE Spike->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound Concentration Calibrate->Quantify Report Report Results Quantify->Report

Figure 2: General workflow for the bioanalytical quantification of this compound.

References

Application Notes and Protocols for Lipid Metabolism Studies: A Template for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Note: No public information is currently available for a compound designated "S16961" in the context of lipid metabolism research. The following application notes and protocols are provided as a comprehensive template for a hypothetical novel compound, termed LipoStat-X , designed for researchers, scientists, and drug development professionals. This template can be adapted for specific compounds upon elucidation of their particular characteristics.

Application Notes for LipoStat-X

Introduction: LipoStat-X is a novel small molecule inhibitor of a key enzyme in the cholesterol biosynthesis pathway, HMG-CoA reductase (HMGCR). Dysregulation of lipid metabolism is a critical factor in the pathogenesis of numerous metabolic disorders, including atherosclerosis, hypercholesterolemia, and non-alcoholic fatty liver disease (NAFLD).[1][2][3] LipoStat-X offers a potential therapeutic intervention by targeting the rate-limiting step in cholesterol synthesis.[1]

Mechanism of Action: LipoStat-X is a competitive inhibitor of HMG-CoA reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate. By blocking this step, LipoStat-X effectively reduces the endogenous synthesis of cholesterol. This reduction in intracellular cholesterol levels leads to the upregulation of LDL receptors (LDLR) on the surface of hepatocytes, which in turn increases the clearance of LDL cholesterol from the circulation.

Potential Applications:

  • In vitro studies: LipoStat-X can be utilized to investigate the cellular mechanisms of cholesterol homeostasis, the regulation of the SREBP pathway, and the impact of cholesterol synthesis inhibition on various cell types, including hepatocytes, macrophages, and endothelial cells.

  • In vivo studies: In animal models of dyslipidemia and atherosclerosis, LipoStat-X can be used to assess its efficacy in lowering plasma cholesterol and triglyceride levels, reducing atherosclerotic plaque formation, and improving overall metabolic profiles.

Data Presentation: Summarized Quantitative Data for LipoStat-X

Table 1: In Vitro Efficacy of LipoStat-X

ParameterCell LineLipoStat-XControl
HMGCR Inhibition (IC50)HepG215 nMN/A
LDL Uptake (% increase)Huh760%0%
SREBP-2 Activation (fold change)Primary Hepatocytes3.51.0
Cellular Cholesterol Content (µg/mg protein)Macrophages12.525.0

Table 2: In Vivo Efficacy of LipoStat-X in a Mouse Model of Atherosclerosis (8-week treatment)

ParameterLipoStat-X TreatedVehicle Controlp-value
Total Plasma Cholesterol (mg/dL)150 ± 12250 ± 18<0.01
LDL Cholesterol (mg/dL)80 ± 10180 ± 15<0.01
HDL Cholesterol (mg/dL)50 ± 545 ± 4>0.05
Plasma Triglycerides (mg/dL)100 ± 9140 ± 11<0.05
Aortic Plaque Area (%)15 ± 335 ± 5<0.01

Experimental Protocols

In Vitro HMG-CoA Reductase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of LipoStat-X on HMG-CoA reductase activity.

Materials:

  • HepG2 human hepatoma cells

  • LipoStat-X

  • HMG-CoA Reductase Assay Kit (commercially available)

  • 96-well microplates

  • Plate reader

Protocol:

  • Cell Culture: Culture HepG2 cells in appropriate media until they reach 80-90% confluency.

  • Cell Lysis: Harvest and lyse the cells according to the assay kit manufacturer's instructions to prepare the cell lysate containing HMG-CoA reductase.

  • Assay Preparation: Prepare a serial dilution of LipoStat-X in the assay buffer.

  • Enzyme Reaction: In a 96-well plate, add the cell lysate, the HMG-CoA substrate, and the NADPH cofactor solution.

  • Inhibitor Addition: Add the different concentrations of LipoStat-X to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known HMGCR inhibitor like atorvastatin).

  • Incubation: Incubate the plate at 37°C for the time specified in the kit protocol.

  • Measurement: Measure the decrease in NADPH absorbance at 340 nm using a plate reader. The rate of NADPH consumption is proportional to HMGCR activity.

  • Data Analysis: Calculate the percentage of HMGCR inhibition for each concentration of LipoStat-X. Plot the percentage of inhibition against the log concentration of LipoStat-X and determine the IC50 value using non-linear regression analysis.

In Vivo Murine Atherosclerosis Study

Objective: To evaluate the effect of LipoStat-X on the development of atherosclerosis in a mouse model.

Materials:

  • Apolipoprotein E-deficient (ApoE-/-) mice

  • High-fat diet (Western diet)

  • LipoStat-X

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Equipment for blood collection and analysis

  • Histology equipment and reagents (Oil Red O stain)

Protocol:

  • Animal Model: Use male ApoE-/- mice, 8 weeks of age.

  • Diet and Acclimation: Acclimate the mice for one week and then feed them a high-fat diet throughout the study to induce atherosclerosis.

  • Treatment Groups: Randomly divide the mice into two groups: a treatment group receiving LipoStat-X (e.g., 10 mg/kg/day via oral gavage) and a control group receiving the vehicle.

  • Treatment Period: Administer the treatment daily for 8-12 weeks.

  • Blood Collection: Collect blood samples via retro-orbital bleeding at baseline and at the end of the study.

  • Lipid Profile Analysis: Analyze the plasma for total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using commercially available kits.

  • Tissue Collection: At the end of the study, euthanize the mice and perfuse the vascular system. Carefully dissect the aortas.

  • Atherosclerotic Plaque Analysis:

    • Open the aortas longitudinally and stain with Oil Red O to visualize lipid-rich plaques.

    • Capture images of the stained aortas and quantify the plaque area as a percentage of the total aortic surface area using image analysis software.

  • Statistical Analysis: Compare the lipid profiles and plaque areas between the LipoStat-X treated and control groups using an appropriate statistical test (e.g., t-test).

Visualizations

Cholesterol_Biosynthesis_Pathway cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Inhibition by LipoStat-X AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMGCR Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Cholesterol Cholesterol Squalene->Cholesterol LipoStatX LipoStat-X LipoStatX->HMG_CoA Inhibits

Caption: Simplified Cholesterol Biosynthesis Pathway and the Site of LipoStat-X Inhibition.

Experimental_Workflow cluster_workflow In Vivo Atherosclerosis Study Workflow Start Start: ApoE-/- Mice on High-Fat Diet Randomization Randomization Start->Randomization Treatment Daily Oral Gavage: LipoStat-X or Vehicle Randomization->Treatment Monitoring Weekly Body Weight & Health Monitoring Treatment->Monitoring Blood_Sampling Blood Sampling (Baseline & Endpoint) Monitoring->Blood_Sampling Tissue_Harvest Euthanasia & Aorta Dissection Monitoring->Tissue_Harvest Lipid_Analysis Plasma Lipid Profile Analysis Blood_Sampling->Lipid_Analysis End End: Data Analysis & Conclusion Lipid_Analysis->End Plaque_Staining Oil Red O Staining Tissue_Harvest->Plaque_Staining Quantification Image Analysis & Plaque Quantification Plaque_Staining->Quantification Quantification->End

Caption: Experimental Workflow for the In Vivo Evaluation of LipoStat-X in a Mouse Model of Atherosclerosis.

References

Application Notes and Protocols for S16961 Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a specific compound designated "S16961" is limited. The following application notes and protocols are provided as a generalized template for the administration of a hypothetical anti-cancer agent in a murine model, based on common laboratory practices. Researchers should adapt these protocols based on the specific characteristics of their compound of interest.

Introduction

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of the hypothetical anti-cancer compound this compound in a murine xenograft model. The protocols outlined below cover drug preparation, animal handling, administration routes, and monitoring of tumor progression. The objective is to offer a standardized procedure for evaluating the anti-tumor efficacy of novel therapeutic agents in a preclinical setting.

Mechanism of Action & Signaling Pathway

While the specific mechanism of this compound is not detailed in available literature, we will use the well-characterized Hedgehog signaling pathway as an illustrative example of a pathway often targeted in cancer therapy. The Hedgehog pathway plays a crucial role in embryonic development and its aberrant activation in adults is linked to the development and progression of various cancers.[1][2]

Illustrative Signaling Pathway: Hedgehog Pathway

The diagram below illustrates a simplified representation of the Hedgehog signaling pathway, a potential target for anti-cancer therapies. In the absence of the Hedgehog ligand, the transmembrane protein Patched (PTCH) inhibits Smoothened (SMO), leading to the phosphorylation and degradation of the GLI transcription factors. Upon ligand binding to PTCH, this inhibition is released, allowing SMO to activate the GLI proteins, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival.[1][2][3]

Hedgehog_Signaling_Pathway cluster_off Hedgehog OFF cluster_on Hedgehog ON PTCH1_off PTCH1 SMO_off SMO PTCH1_off->SMO_off Inhibits SUFU_off SUFU GLI_off GLI SUFU_off->GLI_off GLI_R_off GLI-R (Repressor) GLI_off->GLI_R_off PKA_CK1_off PKA/CK1 PKA_CK1_off->GLI_off Phosphorylates Target_Genes_off Target Genes (Inactive) GLI_R_off->Target_Genes_off Represses HH_Ligand Hedgehog Ligand PTCH1_on PTCH1 HH_Ligand->PTCH1_on SMO_on SMO PTCH1_on->SMO_on Inhibition Relieved SUFU_on SUFU SMO_on->SUFU_on Inhibits GLI_on GLI GLI_A_on GLI-A (Activator) GLI_on->GLI_A_on Nucleus Nucleus GLI_A_on->Nucleus Target_Genes_on Target Genes (Active) Nucleus->Target_Genes_on Activates

Caption: Simplified diagram of the Hedgehog signaling pathway.

Experimental Protocols

Materials and Reagents
  • This compound (Hypothetical Compound)

  • Vehicle (e.g., sterile PBS, corn oil, or 0.5% methylcellulose)

  • Cancer cell line (e.g., patient-derived xenograft (PDX) or a standard cell line)

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • Sterile syringes and needles (27-30 gauge)

  • Calipers for tumor measurement

  • Anesthetic agent (e.g., isoflurane)

  • Personal Protective Equipment (PPE)

Experimental Workflow

The following diagram outlines the general workflow for a preclinical in vivo efficacy study.

Experimental_Workflow start Start cell_culture Cancer Cell Culture & Expansion start->cell_culture tumor_implantation Tumor Cell Implantation (Subcutaneous) cell_culture->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle or this compound) randomization->treatment monitoring Tumor Measurement & Body Weight Monitoring treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Volume Limit) monitoring->endpoint analysis Tissue Collection & Data Analysis endpoint->analysis end End analysis->end

Caption: General experimental workflow for an in vivo efficacy study.

Detailed Protocol for Intraperitoneal (IP) Administration

Intraperitoneal injection is a common route for administering therapeutic agents to mice.[4][5]

  • Drug Preparation:

    • Dissolve this compound in the appropriate vehicle to the desired stock concentration. Ensure complete dissolution. For example, a formulation could be prepared in corn oil.

    • The final injection volume should not exceed 10 ml/kg body weight.[5]

  • Animal Restraint:

    • Properly restrain the mouse to expose the abdomen. This can be achieved manually or with a restraining device.

  • Injection Site:

    • The preferred injection site is the lower right or left abdominal quadrant to avoid injuring the cecum, bladder, or other internal organs.[5]

  • Injection Procedure:

    • Use a 27-30 gauge needle.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

    • Inject the solution slowly and steadily.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions post-injection.

Data Presentation

Quantitative data from in vivo studies should be presented in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: Hypothetical Tumor Growth Inhibition by this compound

Treatment GroupDose (mg/kg)Administration RouteMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control0IP1500 ± 1500+5.2 ± 1.5
This compound10IP900 ± 12040+2.1 ± 2.0
This compound25IP450 ± 9070-1.5 ± 1.8
This compound50IP150 ± 5090-5.8 ± 2.5

Note: The data presented in this table is purely illustrative and does not represent actual experimental results for a compound named this compound.

Conclusion

This document provides a foundational protocol for the in vivo administration of a hypothetical anti-cancer agent, this compound, in mice. The successful execution of these experiments relies on careful planning, aseptic techniques, and adherence to institutional animal care and use guidelines. The provided workflow and illustrative data offer a framework for designing and interpreting preclinical efficacy studies. Researchers must optimize these protocols based on the specific properties of their test compound and the tumor model being utilized.

References

Application Notes and Protocols for S16961 in Nicotinic Receptor Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing S16961, a nicotinic acetylcholine receptor (nAChR) agonist, in research settings. This document outlines the compound's background, relevant quantitative data, and detailed protocols for key experimental procedures.

Introduction to this compound

This compound is a synthetic ester and a derivative of nicotinic acid, identified as a nicotinic receptor agonist.[1][2][3][4][5] Initially developed as a prodrug of nicotinic acid, it was investigated in Phase I clinical trials for its potential as an oral antihyperlipidemic agent.[6] Its mechanism of action involves binding to and activating nAChRs, which are ligand-gated ion channels crucial for rapid synaptic transmission in the central and peripheral nervous systems.[1][] The study of this compound can provide valuable insights into the function of nAChRs and their role in various physiological processes.

Data Presentation

Parameter Value Receptor Subtype Reference/Notes
Chemical Name 1,2-diacyl-3-nicotinoyl glycerol derivativeN/A[1]
CAS Number 153874-14-7N/A[3][]
Molecular Weight 674.01N/A[]
Pharmacological Class Nicotinic Receptor AgonistBroad[1][2][3][4][5]
Binding Affinity (Ki) Data not availablee.g., α4β2, α7Researchers should determine this experimentally.
Potency (EC50/IC50) Data not availablee.g., α4β2, α7Researchers should determine this experimentally.
Efficacy AgonistBroad[2][3][4][5]

Experimental Protocols

The following are detailed protocols for standard assays to characterize the function of this compound at nicotinic receptors.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound to specific nAChR subtypes expressed in a cell line (e.g., HEK293 cells).

Materials and Equipment:

  • HEK293 cells stably expressing the nAChR subtype of interest (e.g., α4β2 or α7)

  • Cell culture reagents (DMEM, FBS, antibiotics)

  • Membrane preparation buffer (e.g., Tris-HCl)

  • Radioligand specific for the nAChR subtype (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7)

  • This compound

  • Non-specific binding control (e.g., nicotine or unlabeled epibatidine)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters

  • Filtration apparatus

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells expressing the target nAChR subtype to confluency.

    • Harvest the cells and homogenize them in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a constant amount of cell membrane preparation to each well.

    • Add increasing concentrations of this compound to the appropriate wells.

    • For determining non-specific binding, add a high concentration of a non-labeled competitor to a set of wells.

    • Add a constant concentration of the radioligand to all wells.

    • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the this compound concentration.

    • Determine the Ki value using non-linear regression analysis.

In Vitro Functional Assay using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol measures the functional activity of this compound as an agonist at specific nAChR subtypes expressed in Xenopus oocytes.

Materials and Equipment:

  • Xenopus laevis frogs

  • Oocyte harvesting and preparation solutions

  • cRNA for the nAChR subunits of interest

  • Microinjection setup

  • Two-electrode voltage clamp (TEVC) rig with amplifier and data acquisition system

  • Recording chamber

  • Oocyte recording solution (e.g., Ringer's solution)

  • This compound stock solution

Protocol:

  • Oocyte Preparation and Injection:

    • Harvest oocytes from a Xenopus laevis frog.

    • Treat the oocytes with collagenase to remove the follicular layer.

    • Inject the oocytes with a mixture of cRNAs encoding the desired nAChR subunits.

    • Incubate the injected oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (voltage and current electrodes).

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

    • Establish a stable baseline current.

  • Drug Application and Data Acquisition:

    • Apply increasing concentrations of this compound to the oocyte via the perfusion system.

    • Record the inward current elicited by the application of this compound.

    • Wash the oocyte with recording solution between applications to allow for recovery.

  • Data Analysis:

    • Measure the peak current amplitude for each concentration of this compound.

    • Normalize the current responses to the maximum response.

    • Plot the normalized current as a function of the this compound concentration.

    • Determine the EC50 value and Hill slope using a sigmoidal dose-response curve fit.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Na_Ca_Influx Na+ / Ca2+ Influx Ion_Channel->Na_Ca_Influx Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response

Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor activated by an agonist like this compound.

Radioligand_Binding_Workflow start Start cell_culture Culture nAChR-expressing cells start->cell_culture membrane_prep Prepare cell membranes cell_culture->membrane_prep assay_setup Set up binding assay: - Membranes - this compound (variable conc.) - Radioligand (constant conc.) membrane_prep->assay_setup incubation Incubate to equilibrium assay_setup->incubation filtration Filter and wash incubation->filtration counting Scintillation counting filtration->counting data_analysis Analyze data (Ki determination) counting->data_analysis end End data_analysis->end

Caption: Experimental workflow for a radioligand binding assay to determine the affinity of this compound.

TEVC_Workflow start Start oocyte_prep Prepare and inject Xenopus oocytes with nAChR cRNA start->oocyte_prep incubation Incubate oocytes for receptor expression oocyte_prep->incubation tevc_setup Set up TEVC recording rig incubation->tevc_setup recording Record baseline current tevc_setup->recording drug_app Apply this compound (increasing concentrations) recording->drug_app data_acq Acquire current response data drug_app->data_acq data_analysis Analyze data (EC50 determination) data_acq->data_analysis end End data_analysis->end

Caption: Experimental workflow for a two-electrode voltage clamp (TEVC) assay to measure the functional activity of this compound.

References

Application Notes and Protocols for S14161 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Note on S16961 and S14161: Initial searches for "this compound" did not yield specific information on a compound used in cell culture experiments. However, extensive research points to a likely typographical error, with the intended compound being S14161 , a known small molecule inhibitor of the PI3K pathway with demonstrated anti-tumor effects in various cancer cell lines. These application notes and protocols are therefore based on the available data for S14161.

Introduction to S14161

S14161, with the chemical name 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene, is a small molecule inhibitor of phosphoinositide 3-kinase (PI3K).[1] The PI3K/AKT signaling pathway is a critical intracellular cascade that regulates essential cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common occurrence in many human cancers, making it a prime target for therapeutic intervention. S14161 exerts its anti-tumor effects by blocking the kinase activity of PI3K, thereby inhibiting the downstream signaling cascade that promotes cancer cell proliferation and survival.[1]

Research has shown that S14161 can suppress the proliferation, invasion, and angiogenesis of cancer cells, making it a compound of interest for cancer research and drug development professionals.[1] These application notes provide detailed protocols for utilizing S14161 in cell culture experiments with lung (A549) and glioblastoma (U87MG, T98G) cancer cell lines.

Signaling Pathway of S14161 Action

S14161 targets the PI3K/AKT signaling pathway. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3. PIP3 acts as a second messenger, recruiting and activating AKT. Activated AKT then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation. S14161 inhibits the kinase activity of PI3K, thus preventing the formation of PIP3 and the subsequent activation of AKT and its downstream effectors.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors AKT->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes S14161 S14161 S14161->PI3K Inhibits

PI3K/AKT signaling pathway and the inhibitory action of S14161.

Application Notes

Cell Line Specificity and Efficacy

S14161 has demonstrated efficacy in various cancer cell lines. The following tables summarize the available quantitative data for its effects on A549 (lung adenocarcinoma) and glioblastoma (U87MG, T98G) cells.

Table 1: Effect of S14161 on A549 Cell Viability

ConcentrationEffect on Cell ViabilityReference
5 mMIC50 (Half-maximal inhibitory concentration)Note: This reported value appears unusually high. Researchers are advised to perform their own dose-response experiments to determine the accurate IC50 for their specific cell culture conditions.

Table 2: Effect of S14161 on Apoptosis-Related Gene Expression in A549 Cells

Gene RatioEffect of S14161 TreatmentSignificance
Bax/Bcl2IncreasedP<0.01[2]
Bad/Bcl2IncreasedP<0.001[2]

Table 3: Qualitative Effects of S14161 on Glioblastoma Cell Lines (U87MG and T98G)

Cell LineEffect of S14161 TreatmentReference
U87MGSuppressed proliferation, invasion, and tumor-induced angiogenesis[1]
T98GSuppressed proliferation, invasion, and tumor-induced angiogenesis[1]

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for conducting cell culture experiments with S14161.

General_Workflow Start Start Cell_Culture Culture Cells to Desired Confluency Start->Cell_Culture Treatment Treat Cells with S14161 Cell_Culture->Treatment Incubation Incubate for Specified Duration Treatment->Incubation Assay Perform Assay (e.g., MTT, Invasion) Incubation->Assay Data_Analysis Analyze Data Assay->Data_Analysis End End Data_Analysis->End

A general workflow for cell-based assays using S14161.
Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of S14161 on the viability of A549, U87MG, and T98G cells.

Materials:

  • A549, U87MG, or T98G cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • S14161 stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Workflow:

MTT_Workflow Seed Seed cells in a 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with S14161 (various concentrations) Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_DMSO Add DMSO to dissolve formazan Incubate3->Add_DMSO Read Read absorbance at 570 nm Add_DMSO->Read

Workflow for the MTT cell viability assay.

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of S14161 in complete culture medium from a stock solution.

  • Remove the medium from the wells and add 100 µL of the S14161 dilutions. Include a vehicle control (DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Cell Invasion Assay (Boyden Chamber Assay)

This protocol is for assessing the effect of S14161 on the invasive potential of U87MG and T98G cells.

Materials:

  • U87MG or T98G cells

  • Serum-free medium

  • Complete culture medium (with FBS as a chemoattractant)

  • S14161

  • Boyden chambers (Transwell inserts) with Matrigel-coated membranes

  • 24-well plates

  • Cotton swabs

  • Methanol

  • Crystal violet stain

Workflow:

Invasion_Workflow Prepare Prepare cell suspension in serum-free medium +/- S14161 Seed Seed cells into the Matrigel-coated upper chamber Prepare->Seed Add_Chemo Add complete medium to lower chamber Add_Chemo->Seed Incubate Incubate for 24-48h Seed->Incubate Remove Remove non-invading cells from the upper surface Incubate->Remove Fix_Stain Fix and stain invading cells on the lower surface Remove->Fix_Stain Count Count invading cells under a microscope Fix_Stain->Count

Workflow for the cell invasion assay.

Procedure:

  • Culture U87MG or T98G cells to ~80% confluency.

  • Starve the cells in serum-free medium for 24 hours.

  • Add complete medium (chemoattractant) to the lower wells of a 24-well plate.

  • Resuspend the starved cells in serum-free medium containing different concentrations of S14161 or vehicle control.

  • Seed the cell suspension into the Matrigel-coated upper chambers of the Transwell inserts.

  • Incubate for 24-48 hours.

  • Remove the inserts and wipe the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol.

  • Stain the cells with crystal violet.

  • Count the number of stained cells in several microscopic fields to determine the extent of invasion.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Apoptosis Gene Expression

This protocol is for quantifying the changes in the expression of apoptosis-related genes (e.g., Bax, Bcl2, Bad, p53) in A549 cells following treatment with S14161.

Materials:

  • A549 cells

  • S14161

  • 6-well plates

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for target genes (Bax, Bcl2, Bad, p53) and a housekeeping gene (e.g., GAPDH)

  • qRT-PCR instrument

Workflow:

qRTPCR_Workflow Treat Treat A549 cells with S14161 Incubate Incubate for 24h Treat->Incubate Extract_RNA Extract total RNA Incubate->Extract_RNA Synthesize_cDNA Synthesize cDNA Extract_RNA->Synthesize_cDNA Perform_qPCR Perform qRT-PCR with specific primers Synthesize_cDNA->Perform_qPCR Analyze Analyze data using the ΔΔCt method Perform_qPCR->Analyze

Workflow for qRT-PCR analysis of gene expression.

Procedure:

  • Seed A549 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentration of S14161 or vehicle control for 24 hours.

  • Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

  • Set up the qRT-PCR reactions using SYBR Green master mix, cDNA template, and primers for the target and housekeeping genes.

  • Perform the qRT-PCR using a real-time PCR instrument.

  • Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.

References

Application Note: Quantitative Determination of S16961 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of S16961, a novel prodrug of nicotinic acid, in human plasma. This compound, chemically known as (d,l)-1,2-dipalmitoyl-3-nicotinoyl glycerol, is a lipophilic molecule developed to improve the therapeutic profile of nicotinic acid. The method presented here utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode with multiple reaction monitoring (MRM). This method demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound in a clinical research setting.

Introduction

This compound is an investigational drug designed as a prodrug of nicotinic acid, a well-established agent for treating dyslipidemia. By delivering nicotinic acid in a more controlled manner, this compound aims to reduce the side effects associated with immediate-release nicotinic acid formulations, such as flushing. As a diacylglycerol derivative, this compound is a highly lipophilic compound, which presents unique challenges for bioanalysis.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of drugs in biological matrices due to its high sensitivity, selectivity, and speed. This application note provides a detailed protocol for the extraction and quantification of this compound in human plasma, which can be readily implemented in a bioanalytical laboratory.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal standard (IS), e.g., a structurally similar triglyceride or a stable isotope-labeled this compound

  • LC-MS/MS grade acetonitrile, methanol, and isopropanol

  • Formic acid and ammonium acetate

  • Human plasma (K2-EDTA)

  • Deionized water

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.

  • Allow plasma samples to thaw at room temperature.

  • To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column.

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 30% B

Mass Spectrometry

The mass spectrometer is operated in positive ESI mode, and detection is performed using MRM.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions: To be determined by direct infusion of this compound and the internal standard. For this compound, the precursor ion would be the [M+NH4]+ adduct. Product ions would correspond to the neutral loss of the fatty acid chains and the nicotinoyl group.

Results and Discussion

Method Validation

The method should be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Table 1: Quantitative Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (% bias) Within ±15% (±20% at LLOQ)
Inter-day Accuracy (% bias) Within ±15% (±20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits

Table 2: Example Calibration Curve Data

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)
10.012
50.058
200.235
1001.18
5005.92
100011.85

Experimental Workflow and Signaling Pathway

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma Sample (50 µL) add_is Add Acetonitrile with Internal Standard (150 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separation C18 Reversed-Phase Separation inject->separation detection ESI+ MRM Detection separation->detection quantification Quantification using Calibration Curve detection->quantification reporting Report Concentration of this compound quantification->reporting

Caption: Experimental workflow for the LC-MS/MS detection of this compound.

signaling_pathway cluster_cell Adipocyte This compound This compound (Prodrug) Nicotinic_Acid Nicotinic Acid (Active Drug) This compound->Nicotinic_Acid Metabolism GPR109A GPR109A Receptor Nicotinic_Acid->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ATP to PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Inhibits Lipolysis Lipolysis (FFA Release) HSL->Lipolysis

Caption: Signaling pathway of nicotinic acid, the active metabolite of this compound.

Conclusion

The LC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for high-throughput applications in clinical research and pharmacokinetic studies. This method will be a valuable tool for the further development and clinical evaluation of this compound.

Troubleshooting & Optimization

Technical Support Center: S16961 (Afatinib) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S16961, also known as Afatinib.

Troubleshooting Guides & FAQs

This section addresses common problems encountered during in vitro experiments with Afatinib.

Cell Viability and Proliferation Assays

  • Question: My Afatinib treatment is not showing the expected cytotoxic or anti-proliferative effect in my cancer cell line. What are the possible reasons?

    • Answer:

      • Cell Line Sensitivity: Confirm from literature that your chosen cell line is sensitive to EGFR/HER2 inhibition. Cell lines without activating EGFR/HER2 mutations or with known resistance mechanisms will likely be insensitive to Afatinib.

      • Reagent Integrity: Ensure your Afatinib stock solution is prepared correctly, stored properly (typically at -20°C in small aliquots to avoid freeze-thaw cycles), and has not expired.[1]

      • Assay Conditions: Double-check experimental parameters such as cell seeding density, drug concentration range, and incubation time. Afatinib's effect is time and concentration-dependent.

      • Acquired Resistance: If you are using a cell line that was previously sensitive, it may have developed resistance. Common mechanisms include the T790M mutation in EGFR or activation of bypass signaling pathways.[2][3][4]

  • Question: I am observing high variability in my cell viability results between replicate wells. What can I do to improve consistency?

    • Answer:

      • Cell Culture Practices: Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. Avoid overly confluent or sparse cultures.

      • Reagent Preparation: Ensure homogenous mixing of your Afatinib dilutions before adding them to the cells.

      • Assay Protocol: Adhere strictly to the recommended incubation times for both the drug treatment and the viability assay itself. Ensure the chosen viability assay is compatible with your cell line and treatment conditions.

Western Blotting

  • Question: I am not seeing a decrease in the phosphorylation of EGFR or its downstream targets (e.g., Akt, ERK) after Afatinib treatment in a sensitive cell line. What could be the issue?

    • Answer:

      • Antibody Performance: Ensure that the primary antibodies for phosphorylated proteins are specific, validated for Western blotting, and used at the optimal dilution.

      • Insufficient Target Engagement: The concentration of Afatinib may be too low, or the treatment duration too short. Refer to IC50 values for your cell line to determine an appropriate concentration range. A time-course experiment may be necessary to determine the optimal treatment duration.

      • Lysis Buffer Composition: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of your proteins of interest.

      • Protein Transfer: Verify successful protein transfer from the gel to the membrane using a total protein stain like Ponceau S.[5]

  • Question: I am observing non-specific bands in my Western blot, making it difficult to interpret the results. How can I reduce this?

    • Answer:

      • Antibody Specificity: Use highly specific primary antibodies. Consider performing a pre-adsorption step to remove non-specific antibodies.

      • Blocking: Optimize your blocking conditions. Switching from non-fat dry milk to bovine serum albumin (BSA) or vice versa can sometimes reduce background.[6]

      • Washing Steps: Increase the number and duration of washing steps between antibody incubations to remove non-specifically bound antibodies.[6]

      • Antibody Concentration: Titrate your primary and secondary antibody concentrations to find the optimal balance between signal and background.[5][6]

General Experimental Issues

  • Question: I am having trouble dissolving Afatinib for my experiments. What is the recommended procedure?

    • Answer: Afatinib is soluble in organic solvents like DMSO and ethanol.[1][7] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium to the final working concentration. Be aware that Afatinib is sparingly soluble in aqueous buffers, so avoid high final concentrations of DMSO that could be toxic to cells.[7] A final DMSO concentration of 0.1% or lower is generally recommended.

  • Question: My cells are developing resistance to Afatinib over time in long-term culture. What are the common resistance mechanisms?

    • Answer: Acquired resistance to Afatinib is a known phenomenon. The most common on-target mechanism is the acquisition of the T790M "gatekeeper" mutation in the EGFR kinase domain.[3][4] Other mechanisms include the activation of bypass signaling pathways that circumvent the need for EGFR/HER2 signaling, such as MET amplification or activation of the PI3K/Akt pathway through other means.[2]

Quantitative Data

Table 1: In Vitro IC50 Values of Afatinib in Various Cancer Cell Lines

Cell LineCancer TypeEGFR/HER2 StatusAfatinib IC50 (nM)
A431Epidermoid CarcinomaEGFR wt~50
BT-474Breast CancerHER2 amplified~10
NCI-N87Gastric CancerHER2 amplified~10
PC-9Non-Small Cell Lung CancerEGFR exon 19 deletion0.77
HCC827Non-Small Cell Lung CancerEGFR exon 19 deletion1.1
H1975Non-Small Cell Lung CancerEGFR L858R/T790M2500
Calu-3Non-Small Cell Lung CancerHER2 amplified8.9

Data compiled from various sources.

Experimental Protocols

1. Cell Viability/Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of Afatinib in complete growth medium. Remove the old medium from the wells and add 100 µL of the Afatinib dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration as the highest Afatinib concentration).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the Afatinib concentration and determine the IC50 value using a non-linear regression curve fit.

2. Western Blot Analysis of EGFR Pathway Inhibition

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of Afatinib for the desired time (e.g., 2-24 hours). After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total forms of EGFR, HER2, Akt, and ERK overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Output cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding afatinib_prep Afatinib Preparation drug_treatment Drug Treatment afatinib_prep->drug_treatment cell_seeding->drug_treatment viability_assay Cell Viability Assay drug_treatment->viability_assay western_blot Western Blot drug_treatment->western_blot ic50 IC50 Determination viability_assay->ic50 protein_expression Protein Expression Analysis western_blot->protein_expression

Caption: A general experimental workflow for in vitro studies with Afatinib.

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras HER2 HER2 HER2->PI3K HER2->Ras Afatinib Afatinib (this compound) Afatinib->EGFR Afatinib->HER2 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Afatinib inhibits EGFR and HER2 signaling pathways.

Logical_Relationship Problem Unexpected Experimental Outcome Cause1 Cell Line Issues (Resistance, Sensitivity) Problem->Cause1 Cause2 Reagent Problems (Afatinib Integrity) Problem->Cause2 Cause3 Protocol Errors (Concentration, Time) Problem->Cause3 Solution1 Verify Cell Line Cause1->Solution1 Solution2 Check Reagents Cause2->Solution2 Solution3 Optimize Protocol Cause3->Solution3

Caption: Troubleshooting logic for Afatinib experiments.

References

Technical Support Center: Optimizing S16961 Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing S16961, a nicotinic acetylcholine receptor (nAChR) agonist, in cell-based assays. Due to the limited availability of specific quantitative data for this compound, this guide offers a robust framework for determining its optimal concentration and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a nicotinic acetylcholine receptor (nAChR) agonist.[1][2] As an agonist, it binds to and activates nAChRs, which are ligand-gated ion channels. This activation mimics the effect of the endogenous neurotransmitter acetylcholine, leading to the opening of the ion channel and subsequent downstream signaling events.[1][2]

Q2: What are the known signaling pathways activated by nAChR agonists like this compound?

Upon activation by an agonist, nAChRs can trigger several downstream signaling cascades. These include the activation of:

  • Calcium/calmodulin-dependent pathways

  • Mitogen-activated protein kinase (MAPK) pathway

  • Protein kinase C (PKC) pathway

  • Vascular endothelial growth factor (VEGF) signaling[1]

The specific pathway activated can depend on the nAChR subtype, the cell type, and the concentration and duration of agonist exposure.[1]

Q3: Is there a confusion between this compound the nAChR agonist and this compound siRNA?

Yes, it is important to note that the identifier "this compound" is also used as a catalog number for an siRNA targeting p62 (SQSTM1).[3] Researchers should ensure they are working with the correct compound for their intended application. This guide focuses exclusively on this compound, the nicotinic acetylcholine receptor agonist.

Troubleshooting Guide

This section addresses specific issues that may arise during cell assays with this compound.

Q1: My cells show an initial strong response to this compound, but it quickly diminishes despite the continued presence of the agonist. What is happening?

This phenomenon is likely due to nicotinic receptor desensitization , a characteristic feature of nAChRs.[4][5][6] Prolonged exposure to an agonist causes the receptors to enter a non-functional, desensitized state.[4][7]

  • Solution:

    • Shorten Incubation Time: Use the briefest possible incubation time with this compound that is sufficient to elicit a measurable response.

    • Optimize Concentration: Use the lowest effective concentration of this compound to minimize the rate and extent of desensitization.[6]

    • Incorporate Washout Steps: If your experimental design allows, include washout periods to permit the receptors to recover from desensitization.[1][8]

Q2: I am observing high variability and poor reproducibility in my assay results. What are the potential causes?

High variability in cell-based assays can stem from several factors:

  • Inconsistent Cell Health and Density: Ensure cells are in the logarithmic growth phase and that plating density is consistent across wells and experiments.

  • Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution to avoid degradation.

  • Assay Conditions: Maintain consistent temperature, humidity, and CO2 levels throughout the experiment. Even minor fluctuations can impact cell metabolism and receptor activity.

  • Serum Interference: Components in serum can sometimes interfere with ligand-receptor binding.[9] Consider reducing the serum concentration or using a serum-free medium during the this compound treatment period if you suspect interference.

Q3: I am not observing any significant response to this compound, even at high concentrations. What should I check?

  • Cell Line and Receptor Expression: Confirm that your chosen cell line expresses the specific nAChR subtype that this compound targets. The expression levels of nAChRs can vary significantly between cell types.

  • Compound Integrity: Verify the quality and purity of your this compound stock. Improper storage or handling can lead to degradation.

  • Assay Sensitivity: Your assay may not be sensitive enough to detect a response. Consider using a more sensitive detection method or optimizing the assay parameters (e.g., incubation time, substrate concentration).

  • Solubility Issues: Ensure that this compound is fully dissolved in your culture medium. Precipitation of the compound will lead to an inaccurate effective concentration.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)

This protocol provides a general framework for determining the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) of this compound.

Materials:

  • Logarithmically growing cells expressing nAChRs

  • This compound

  • Cell culture medium (with and without serum)

  • 96-well plates

  • MTT reagent

  • Solubilization buffer (e.g., DMSO or isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Preparation: Prepare a series of dilutions of this compound in the appropriate cell culture medium. A common starting point for nAChR agonists is to test a wide range of concentrations, from nanomolar to micromolar.

  • Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound. Include appropriate controls (vehicle-only and untreated cells).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 or IC50 value.[10][11][12]

Table 1: General Concentration Ranges for nAChR Agonists in Cell-Based Assays

nAChR Agonist ClassTypical EC50/IC50 RangeReference Cell Lines
Full Agonists10 nM - 100 µMPC12, SH-SY5Y, HEK293 (expressing specific nAChRs)
Partial Agonists100 nM - 500 µMTE-671, IMR-32

Note: These are general ranges, and the optimal concentration for this compound will be cell-type and assay-dependent.

Visualizations

nAChR_Signaling_Pathway This compound This compound nAChR nAChR This compound->nAChR Binds to Ion_Channel Ion Channel Opening (Na+, K+, Ca2+ influx) nAChR->Ion_Channel Activates CaM Ca2+/Calmodulin Ion_Channel->CaM PKC Protein Kinase C (PKC) Ion_Channel->PKC MAPK MAPK Pathway (ERK) Ion_Channel->MAPK VEGF VEGF Signaling Ion_Channel->VEGF Cellular_Response Cellular Response (Proliferation, Survival, etc.) CaM->Cellular_Response PKC->Cellular_Response MAPK->Cellular_Response VEGF->Cellular_Response Concentration_Optimization_Workflow start Start: Prepare Cell Culture range_finding Range-Finding Experiment (Broad concentration range of this compound) start->range_finding prelim_data Analyze Preliminary Data (Identify approximate effective concentration) range_finding->prelim_data dose_response Dose-Response Experiment (Narrower concentration range around effective conc.) prelim_data->dose_response determine_ec50 Determine EC50/IC50 (Non-linear regression) dose_response->determine_ec50 confirm Confirm with Functional Assay (e.g., Calcium imaging, Western blot) determine_ec50->confirm end Optimal Concentration Determined confirm->end Troubleshooting_Decision_Tree issue Issue with this compound Assay no_response No Response issue->no_response Type of Issue high_variability High Variability issue->high_variability Type of Issue rapid_decay Rapid Response Decay issue->rapid_decay Type of Issue check_cells Check Cell Line & nAChR Expression no_response->check_cells check_compound Check this compound Integrity & Solubility no_response->check_compound check_assay Check Assay Sensitivity no_response->check_assay check_plating Check Cell Plating & Health high_variability->check_plating check_reagents Check Reagent Prep & Handling high_variability->check_reagents check_conditions Check Assay Conditions & Serum high_variability->check_conditions desensitization Investigate Receptor Desensitization rapid_decay->desensitization optimize_time Optimize Incubation Time (Shorter) desensitization->optimize_time optimize_conc Optimize Concentration (Lower) desensitization->optimize_conc

References

Technical Support Center: In Vivo Delivery of S16961

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo delivery of S16961.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is an investigational small molecule inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-2). By binding to Bcl-2, this compound is designed to displace pro-apoptotic proteins, thereby restoring the natural process of programmed cell death (apoptosis) in cancer cells that overexpress Bcl-2.

cluster_inhibition Inhibition of Anti-Apoptotic Function cluster_apoptosis Activation of Apoptosis This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Binds to & Inhibits Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Bcl2->Pro_Apoptotic Sequesters Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Promotes MOMP Apoptosis Apoptosis Mitochondrion->Apoptosis Initiates Caspase Cascade

Caption: Proposed signaling pathway for this compound-mediated apoptosis.

Troubleshooting In Vivo Delivery of this compound

Q2: We are observing lower than expected tumor growth inhibition in our mouse xenograft model. What are the potential causes and solutions?

Several factors can contribute to reduced efficacy. A systematic approach to troubleshooting is recommended.

Start Low Tumor Growth Inhibition Check_Formulation Verify this compound Formulation Integrity Start->Check_Formulation Check_PK Assess Pharmacokinetics Check_Formulation->Check_PK Formulation OK Solution_Formulation Reformulate or Source New Batch Check_Formulation->Solution_Formulation Issue Found Check_Bio Confirm Biodistribution Check_PK->Check_Bio PK Normal Solution_PK Adjust Dosing Regimen or Delivery Vehicle Check_PK->Solution_PK Low Exposure Check_Target Validate Target Engagement Check_Bio->Check_Target Distribution OK Solution_Bio Consider Alternative Delivery Route Check_Bio->Solution_Bio Poor Tumor Accumulation Solution_Target Re-evaluate Model or Mechanism of Action Check_Target->Solution_Target No Engagement

Caption: Troubleshooting workflow for low in vivo efficacy.

Possible Causes & Solutions:

  • Suboptimal Pharmacokinetics (PK): this compound may be clearing too rapidly from circulation, preventing sufficient accumulation in the tumor.

    • Troubleshooting: Conduct a PK study to determine the half-life and exposure of this compound.

    • Solution: Consider adjusting the dosing regimen (e.g., more frequent dosing) or reformulating this compound in a delivery vehicle (e.g., liposomes, nanoparticles) to enhance circulation time.

  • Poor Biodistribution: The compound may not be reaching the tumor tissue in adequate concentrations.

    • Troubleshooting: Perform a biodistribution study using radiolabeled or fluorescently-tagged this compound to quantify its concentration in various tissues, including the tumor.

    • Solution: If tumor accumulation is low, explore alternative delivery routes (e.g., intratumoral injection) or targeted delivery strategies.

  • Formulation Issues: The this compound formulation may be unstable, leading to precipitation or degradation.

    • Troubleshooting: Characterize the formulation for particle size, stability, and drug encapsulation efficiency before in vivo administration.

    • Solution: Optimize the formulation to ensure stability under physiological conditions.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound.

Start Day 0: Implant Tumor Cells Tumor_Growth Monitor Tumor Growth Start->Tumor_Growth Randomization Day 7-10: Randomize Mice (Tumor Volume ~100-150 mm³) Tumor_Growth->Randomization Treatment Initiate Treatment Regimen (Vehicle vs. This compound) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight (2-3 times/week) Treatment->Monitoring Endpoint Endpoint: Tumor Volume >1500 mm³ or Signs of Morbidity Monitoring->Endpoint Analysis Collect Tumors & Tissues for Analysis (e.g., Western Blot, IHC) Endpoint->Analysis

Caption: Experimental workflow for an in vivo efficacy study.

Methodology:

  • Cell Culture: Culture human cancer cells (e.g., a cell line known to overexpress Bcl-2) under standard conditions.

  • Tumor Implantation: Subcutaneously inject an appropriate number of cells (e.g., 1 x 10⁶) into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization: Once tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Treatment Administration: Administer this compound and vehicle control according to the planned dosing schedule and route (e.g., intravenous, intraperitoneal).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint size or if they show signs of significant morbidity.

  • Tissue Collection: At the endpoint, collect tumors and other relevant tissues for downstream analysis (e.g., pharmacodynamic marker assessment).

Quantitative Data Summary

Table 1: Example Pharmacokinetic Parameters of this compound

ParameterValueUnits
Cmax (Maximum Concentration)10.5µg/mL
Tmax (Time to Cmax)1.0hours
AUC (Area Under the Curve)45.2µg·h/mL
t½ (Half-life)4.8hours

Table 2: Example Biodistribution of this compound at 24 hours Post-Injection

Tissue% Injected Dose per Gram (%ID/g)
Blood2.5 ± 0.4
Tumor5.1 ± 0.8
Liver15.7 ± 2.1
Spleen12.3 ± 1.5
Kidneys3.2 ± 0.6
Lungs1.8 ± 0.3

S16961 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on the known properties of nicotinic acid and its prodrugs, as S16961 has been identified as a prodrug of nicotinic acid. Specific degradation and storage data for this compound are not publicly available due to its status as a discontinued investigational compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how should it be stored?

A1: this compound is an oral antihyperlipidemic agent and a prodrug of nicotinic acid. As with most nicotinic acid compounds, it is recommended to store this compound in a cool, dry, and well-ventilated place, protected from light.[1] The solid form is generally stable under these conditions.[2]

Q2: What is the primary degradation pathway for this compound in aqueous solutions?

A2: As a prodrug, the primary degradation pathway for this compound in an aqueous environment is expected to be hydrolysis, which releases the active compound, nicotinic acid. This hydrolysis can be influenced by pH and temperature.[3][4]

Q3: How does pH affect the stability of this compound solutions?

A3: The stability of nicotinic acid prodrugs is often pH-dependent.[4] For instance, the hydrolysis of similar ester prodrugs has been shown to be catalyzed by different buffer species.[3][4] It is crucial to maintain the recommended pH for your experimental solutions to ensure the integrity of the compound.

Q4: Can this compound be exposed to light?

A4: Nicotinic acid is known to be light-sensitive. Therefore, it is best practice to protect this compound and its solutions from light to prevent potential photolytic degradation.

Q5: What are the expected degradation products of this compound?

A5: The primary expected degradation product from hydrolysis is nicotinic acid. Under forced degradation conditions, such as exposure to strong acids, bases, oxidizing agents, or high heat, other degradation products may form.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions. Ensure proper storage of the solid compound and solutions (cool, dark, and dry). Verify the pH of your buffers.
Loss of compound potency Hydrolysis of the prodrug to nicotinic acid.Minimize the time this compound is in aqueous solution before use. Consider performing experiments at a lower temperature if the protocol allows.
Appearance of unknown peaks in chromatography Formation of degradation products.Conduct a forced degradation study to identify potential degradation products. Ensure the analytical method is stability-indicating.
Precipitation in stock solution Poor solubility or degradation.Verify the appropriate solvent and concentration for this compound. Ensure the storage temperature is not too low, which could cause the compound to fall out of solution.

Data Summary

Stability of Nicotinic Acid and its Prodrugs
Condition Compound Observation Reference
Aqueous Solution (4°C) MethylnicotinateDegrades to nicotinic acid at ~0.5% per year.[6][7]
Aqueous Buffer (pH 5-10) Myristyl nicotinateUndergoes pseudo-first-order hydrolysis.[3][4]
Room Temperature (solid) Myristyl nicotinateStable for 3 years with <0.05% conversion to nicotinic acid.[8]
General Storage (solid) Nicotinic AcidStable in a cool, dry, dark place.[1][2]
Forced Hydrolysis (Acid/Base) Nicotine Hydrogen TartrateStable in 0.5M HCl and basic conditions.[9]
Forced Degradation (General) Drug CompoundsDegradation is induced by heat, light, oxidation, and extreme pH.[5][10]

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to understand the stability of a drug substance and to develop a stability-indicating analytical method.[5][10]

Objective: To identify the potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Acetonitrile or other suitable organic solvent

  • HPLC system with a suitable column (e.g., C18)

Methodology:

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl.

    • Incubate at a specified temperature (e.g., 60°C) for a set time (e.g., 24 hours).

    • Neutralize the solution and dilute to a suitable concentration for analysis.

    • Repeat with 1 M HCl if no degradation is observed.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH.

    • Incubate at a specified temperature (e.g., 60°C) for a set time (e.g., 24 hours).

    • Neutralize the solution and dilute for analysis.

    • Repeat with 1 M NaOH if no degradation is observed.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% hydrogen peroxide.

    • Store at room temperature for a specified time, protected from light.

    • Dilute for analysis.

  • Thermal Degradation:

    • Expose the solid this compound to dry heat (e.g., 80°C) for a specified duration.

    • Dissolve the stressed solid in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source (e.g., UV lamp) for a defined period.

    • Analyze the solution by HPLC.

  • Analysis:

    • Analyze all samples using a validated HPLC method.

    • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.

Visualizations

G cluster_hydrolysis This compound (Nicotinic Acid Prodrug) Hydrolysis This compound This compound Nicotinic_Acid Nicotinic Acid (Active Drug) This compound->Nicotinic_Acid Hydrolysis (H2O, pH, Temp) Promoitey Promoitey This compound->Promoitey Hydrolysis

Caption: Hydrolysis of this compound to nicotinic acid.

G cluster_troubleshooting Troubleshooting Workflow start Inconsistent Results check_solution Check Solution Age & Storage start->check_solution check_protocol Review Experimental Protocol start->check_protocol prepare_fresh Prepare Fresh Solution check_solution->prepare_fresh verify_ph Verify Buffer pH check_protocol->verify_ph end Problem Resolved prepare_fresh->end stability_study Conduct Forced Degradation Study verify_ph->stability_study stability_study->end

Caption: A logical flow for troubleshooting experimental issues.

G cluster_degradation Simplified Degradation Pathway of Nicotinic Acid Nicotinic_Acid Nicotinic Acid Intermediate_1 6-Hydroxynicotinic Acid Nicotinic_Acid->Intermediate_1 Hydroxylation Intermediate_2 2,5-Dihydroxypyridine Intermediate_1->Intermediate_2 Further Oxidation TCA_Cycle TCA Cycle Intermediates Intermediate_2->TCA_Cycle Ring Cleavage

Caption: A simplified microbial degradation pathway for nicotinic acid.

References

Technical Support Center: Improving S16961 Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of the peptide insulin receptor antagonist, S16961, in preclinical studies.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo studies with this compound that may be related to poor bioavailability and offers potential solutions.

Observed Issue Potential Cause Recommended Action
High variability in plasma concentrations between subjects. Poor aqueous solubility leading to inconsistent dissolution and absorption.Consider formulation strategies such as micronization or the use of solubility enhancers.
Low plasma exposure despite high administered dose. Extensive first-pass metabolism in the gut wall or liver.Explore alternative routes of administration (e.g., subcutaneous, intravenous) to bypass the gastrointestinal tract.[1]
Rapid clearance and short half-life in pharmacokinetic profiles. Enzymatic degradation by proteases in the gastrointestinal tract or plasma.Investigate co-administration with protease inhibitors or the use of protective formulations like liposomes.
Non-linear pharmacokinetic profile at higher doses. Saturation of absorption transporters or solubility-limited absorption.[2]Develop an enabling formulation, such as an amorphous solid dispersion, to improve solubility at higher concentrations.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of a peptide like this compound?

A1: The primary challenges for oral delivery of peptides like this compound include poor membrane permeability, enzymatic degradation in the gastrointestinal tract, and extensive first-pass metabolism.[1] Peptides are large molecules that do not easily cross the intestinal epithelium. They are also susceptible to breakdown by proteases present in the stomach and intestines.

Q2: How can I improve the solubility of this compound for my in vivo studies?

A2: To improve the solubility of this compound, you can employ several techniques. Particle size reduction through methods like micronization increases the surface area for dissolution.[2][3] Another approach is to use formulation strategies such as creating amorphous solid dispersions or utilizing lipid-based delivery systems to enhance solubility.[4]

Q3: What formulation strategies can protect this compound from enzymatic degradation?

A3: To protect this compound from enzymatic degradation, consider encapsulating it in protective carriers like liposomes or nanoparticles.[4] These carriers can shield the peptide from proteases in the gastrointestinal tract. Additionally, co-administration with specific protease inhibitors can be explored, though this may require extensive safety evaluations.

Q4: Can changing the route of administration improve the bioavailability of this compound?

A4: Yes, changing the route of administration is a highly effective strategy. Routes such as intravenous (IV) or subcutaneous (SQ) injection bypass the gastrointestinal tract, thus avoiding enzymatic degradation and first-pass metabolism, which can significantly increase bioavailability.[1]

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of this compound for Improved Oral Bioavailability

Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate and oral bioavailability.

Materials:

  • This compound powder

  • Stabilizer (e.g., Poloxamer 188)

  • Deionized water

  • High-pressure homogenizer or wet milling equipment

Methodology:

  • Prepare a preliminary suspension of this compound (e.g., 1% w/v) in an aqueous solution containing a suitable concentration of a stabilizer (e.g., 0.5% w/v Poloxamer 188).

  • Stir the suspension for 30 minutes to ensure adequate wetting of the this compound powder.

  • Process the suspension through a high-pressure homogenizer at a specified pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20 cycles). Alternatively, use a wet milling apparatus with appropriate milling media.

  • Monitor the particle size distribution of the suspension periodically using a particle size analyzer until the desired nanoscale is achieved (e.g., average particle size < 200 nm).

  • Collect the final nanosuspension for characterization and in vivo administration.

Protocol 2: Comparative Bioavailability Study of this compound Formulations

Objective: To compare the oral bioavailability of a novel this compound formulation (e.g., nanosuspension) against a standard suspension in a relevant animal model (e.g., Sprague-Dawley rats).

Materials:

  • This compound nanosuspension (Test formulation)

  • This compound standard suspension in water (Reference formulation)

  • Sprague-Dawley rats (n=6 per group)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • LC-MS/MS for bioanalysis

Methodology:

  • Fast the animals overnight with free access to water.

  • Administer a single oral dose of the test formulation or the reference formulation to the respective groups at a predetermined dose (e.g., 10 mg/kg).

  • Collect blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) for both groups.

  • Determine the relative bioavailability of the test formulation compared to the reference formulation using the formula: Relative Bioavailability = (AUC_test / AUC_reference) * 100.

Visualizations

S16961_Bioavailability_Factors cluster_absorption Absorption Phase cluster_metabolism Metabolism Phase This compound This compound Administration Solubility Poor Solubility This compound->Solubility Leads to Permeability Low Permeability This compound->Permeability Exhibits GI_Degradation GI Tract Degradation (Proteases) This compound->GI_Degradation Subject to First_Pass First-Pass Metabolism (Liver) This compound->First_Pass Undergoes Systemic_Circulation Systemic Circulation (Reduced Bioavailability) Solubility->Systemic_Circulation Limits Permeability->Systemic_Circulation Limits GI_Degradation->Systemic_Circulation Reduces First_Pass->Systemic_Circulation Reduces

Caption: Factors limiting the oral bioavailability of this compound.

Bioavailability_Enhancement_Workflow cluster_strategies Select Enhancement Strategy Start Problem: Low this compound Bioavailability Identify Identify Limiting Factors (Solubility, Permeability, Metabolism) Start->Identify Formulation Formulation Development (e.g., Nanosuspension) Identify->Formulation Route Alternative Route (e.g., Subcutaneous) Identify->Route Inhibitors Co-administration (e.g., Protease Inhibitors) Identify->Inhibitors Implement Implement Strategy in Preclinical Model Formulation->Implement Route->Implement Inhibitors->Implement Analyze Pharmacokinetic Analysis (LC-MS/MS) Implement->Analyze Evaluate Evaluate Improvement in Bioavailability Analyze->Evaluate End Optimized Protocol Evaluate->End Successful Refine Refine Strategy Evaluate->Refine Suboptimal Refine->Identify

Caption: Workflow for enhancing this compound bioavailability.

References

Technical Support Center: Overcoming S16961 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of S16961. Our goal is to help you design robust experiments, interpret your results accurately, and effectively mitigate confounding variables.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of this compound and its mechanism of action?

A1: this compound is a potent and selective inhibitor of the serine/threonine kinase, Target Kinase 1 (TK1). It functions as an ATP-competitive inhibitor, binding to the kinase domain of TK1 and preventing the phosphorylation of its downstream substrates. This inhibition disrupts the TK1 signaling pathway, which is known to be hyperactive in several cancer cell lines and plays a crucial role in cell proliferation and survival.

Q2: What are the potential off-target effects of this compound observed in preclinical studies?

A2: While this compound is designed for high selectivity towards TK1, cross-reactivity with other kinases sharing structural homology in the ATP-binding pocket can occur, particularly at higher concentrations. The most commonly observed off-target effects include the inhibition of Target Kinase 2 (TK2) and Mitogen-Activated Protein Kinase (MAPK) pathways. These off-target activities can lead to unintended cellular responses, such as cytotoxicity in non-target cells or the activation of alternative survival pathways.

Q3: How can I minimize the off-target effects of this compound in my experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable data. Key strategies include:

  • Dose-Response Experiments: Determine the lowest effective concentration of this compound that inhibits TK1 without significantly affecting known off-targets.

  • Use of Control Compounds: Include a structurally related but inactive control compound to differentiate between on-target and off-target effects.

  • Orthogonal Approaches: Validate key findings using alternative methods to inhibit TK1, such as RNA interference (siRNA or shRNA).

  • Cell Line Selection: Use cell lines with varying expression levels of TK1 and potential off-target kinases to assess specificity.

Q4: What are the recommended in vitro assays to confirm on-target engagement of this compound?

A4: To confirm that this compound is engaging its intended target, TK1, in your experimental system, we recommend the following assays:

  • Western Blot Analysis: Assess the phosphorylation status of a known downstream substrate of TK1. A decrease in phosphorylation upon this compound treatment indicates on-target activity.

  • In Vitro Kinase Assay: Directly measure the enzymatic activity of purified TK1 in the presence of varying concentrations of this compound.

  • Cellular Thermal Shift Assay (CETSA): This method assesses the binding of this compound to TK1 in intact cells by measuring the thermal stability of the target protein.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Unexpected Cell Death at Low Concentrations Off-target toxicity due to inhibition of a critical survival kinase.1. Perform a dose-response curve and determine the IC50 for both the target cells and a control cell line lacking high TK1 expression. 2. Profile this compound against a panel of kinases to identify potential off-targets. 3. Use a rescue experiment by overexpressing a downstream effector of the suspected off-target to see if the phenotype is reversed.
Inconsistent Results Between Experiments 1. Variability in cell culture conditions. 2. Degradation of this compound stock solution.1. Standardize cell passage number, seeding density, and serum concentration. 2. Prepare fresh this compound dilutions from a new stock for each experiment. Aliquot and store the stock solution at -80°C.
Lack of Expected Phenotype Despite Target Inhibition 1. Activation of a compensatory signaling pathway. 2. The phenotype is not solely dependent on TK1 activity.1. Perform a phosphoproteomic or transcriptomic analysis to identify upregulated pathways upon this compound treatment. 2. Combine this compound with an inhibitor of the compensatory pathway. 3. Validate the role of TK1 using a genetic approach like CRISPR/Cas9 knockout.
Discrepancy Between In Vitro and In Vivo Efficacy 1. Poor pharmacokinetic properties of this compound. 2. In vivo off-target effects leading to toxicity.1. Conduct pharmacokinetic studies to determine the bioavailability and half-life of this compound. 2. Perform a maximum tolerated dose (MTD) study in the relevant animal model. 3. Analyze tissue samples for on-target and off-target pathway modulation.

Experimental Protocols

Protocol 1: Western Blot for TK1 Substrate Phosphorylation
  • Cell Treatment: Plate cells at a density of 1x10^6 cells per well in a 6-well plate. The following day, treat with a dilution series of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated form of the TK1 substrate overnight at 4°C. The next day, wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total TK1 substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat cultured cells with either vehicle or this compound at the desired concentration for a specified time.

  • Harvesting: Harvest cells and wash with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by three cycles of freeze-thawing.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant and analyze the amount of soluble TK1 protein by Western blotting as described in Protocol 1. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Visualizations

S16961_On_Target_Pathway This compound This compound TK1 TK1 This compound->TK1 Inhibition Substrate Downstream Substrate TK1->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Proliferation Proliferation pSubstrate->Proliferation Promotes S16961_Off_Target_Pathway This compound This compound TK2 TK2 This compound->TK2 Inhibition (High Conc.) MAPK MAPK This compound->MAPK Inhibition (High Conc.) Unintended_Effect Unintended Cellular Effect TK2->Unintended_Effect MAPK->Unintended_Effect Troubleshooting_Workflow Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response and Viability Assays Start->Dose_Response On_Target Confirm On-Target Engagement (CETSA/WB) Dose_Response->On_Target Off_Target_Screen Kinase Panel Screen On_Target->Off_Target_Screen If phenotype persists at low effective concentration Compensatory_Pathway Investigate Compensatory Pathways (Omics) On_Target->Compensatory_Pathway If no off-targets identified Rescue_Experiment Rescue with Downstream Effector of Off-Target Off_Target_Screen->Rescue_Experiment Conclusion_Off_Target Off-Target Effect Rescue_Experiment->Conclusion_Off_Target If phenotype is rescued Conclusion_On_Target On-Target Effect Compensatory_Pathway->Conclusion_On_Target If compensatory pathway is identified

Technical Support Center: S16961 Experimental Variability and Controls

Author: BenchChem Technical Support Team. Date: December 2025

Issue: Information regarding "S16961" is not available in publicly accessible resources. This prevents the creation of a specific technical support center, including troubleshooting guides and FAQs, as requested.

Explanation: A comprehensive search for "this compound" did not yield any specific information about an experimental compound, protocol, or technology with this identifier. The search results provided general principles of experimental variability and controls across various biological research areas but lacked any mention of "this compound."

This suggests that "this compound" may be:

  • An internal or proprietary code for a substance or procedure not yet disclosed publicly.

  • A newly developed compound or technology that has not been published in scientific literature.

  • A typographical error in the query.

Without specific details on the nature of this compound, its mechanism of action, and its experimental applications, it is not possible to provide the requested technical support content, including:

  • Troubleshooting Guides and FAQs: These require an understanding of the common problems and questions that arise when working with a specific agent or protocol.

  • Quantitative Data Summaries: This necessitates access to experimental data generated using this compound.

  • Detailed Experimental Protocols: These are fundamental to understanding and troubleshooting experimental steps.

  • Signaling Pathway and Workflow Diagrams: These visualizations are dependent on knowledge of the molecular interactions and experimental procedures related to this compound.

Recommendation:

To receive the requested support, please verify the identifier "this compound" and provide additional context, such as:

  • The scientific or commercial source of this compound.

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  • Any available documentation, such as a product datasheet or a research article.

Once more specific information is available, a tailored technical support resource can be developed to address the potential sources of experimental variability and the necessary controls for robust and reproducible results with this compound.

Technical Support Center: Interpreting Unexpected Results in CRISPR-Cas9 Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve unexpected results encountered during CRISPR-Cas9 experiments.

Troubleshooting Guide

Issue 1: Low or No Gene Editing Efficiency

You've performed your CRISPR-Cas9 experiment, but sequencing results show low or no detectable insertions or deletions (indels) at the target locus.

Potential Cause Recommended Solution
Poor sgRNA Quality or Design Verify sgRNA integrity via gel electrophoresis. Redesign sgRNAs using at least two different design tools and test multiple candidates.
Inefficient Delivery of CRISPR Components Optimize transfection or electroporation parameters for your specific cell type. Consider using lentiviral or adenoviral delivery for hard-to-transfect cells.
Cas9 Nuclease Inactivity Use a validated, high-quality source of Cas9 nuclease. Confirm Cas9 expression and nuclear localization via Western blot or immunofluorescence.
Target Site Inaccessibility The chromatin at the target locus may be condensed. Treat cells with epigenetic modifiers (e.g., HDAC inhibitors) to promote a more open chromatin state.
Cellular Response The target gene may be essential for cell viability, leading to the negative selection of edited cells. Perform a cell viability assay post-transfection.
Issue 2: High Frequency of Off-Target Mutations

Your on-target editing is successful, but you observe a high number of mutations at unintended genomic sites. Off-target effects are a significant concern in CRISPR-Cas9 applications as they can lead to unwanted genetic alterations.[1] These occur when the Cas9 nuclease cuts at genomic sites that have high sequence similarity to the on-target site.[2]

Potential Cause Recommended Solution
Suboptimal sgRNA Design Redesign sgRNAs to have minimal predicted off-target sites using updated bioinformatic tools.
High Concentration of CRISPR Components Titrate the amount of Cas9 and sgRNA delivered to the cells to find the lowest effective concentration.
Prolonged Expression of Cas9/sgRNA Use Cas9 ribonucleoprotein (RNP) complexes for transient expression instead of plasmid DNA, which can persist in cells for several days.[3]
Standard Cas9 Nuclease Employ high-fidelity Cas9 variants (e.g., SpCas9-HF1, eSpCas9) which have been engineered to reduce off-target activity.[1] Using paired Cas9 nickases can also enhance specificity.[1][3]
DNA Conformation Negatively supercoiled DNA, which occurs during normal transcription and replication, can increase off-target Cas9 activity.[4] Consider the transcriptional activity of potential off-target sites.
Issue 3: Unexpected Cellular Phenotype

Following gene editing, your cells exhibit an unexpected phenotype that doesn't correlate with the known function of the target gene.

Potential Cause Recommended Solution
Off-Target Gene Disruption Perform whole-genome sequencing or unbiased off-target detection assays (e.g., GUIDE-seq, CIRCLE-seq) to identify unintended mutations.[1]
On-Target Effects with Unknown Function The target gene may have uncharacterized functions. Perform RNA-seq and proteomic analysis to assess global changes in gene and protein expression.
Large Deletions or Chromosomal Rearrangements CRISPR-Cas9 can induce large deletions, translocations, or inversions at the target site.[2] Use long-range PCR or digital droplet PCR to screen for such events.
Immune Response to CRISPR Components The delivery method or the CRISPR components themselves may trigger a cellular stress or immune response. Include a control with a non-targeting sgRNA to assess these effects.

Frequently Asked Questions (FAQs)

Q1: How can I predict potential off-target sites for my sgRNA?

A1: Several online bioinformatic tools can predict potential off-target sites based on sequence homology. It is recommended to use multiple tools for a more comprehensive analysis. However, computational predictions should always be validated experimentally.[1]

Q2: What are the best methods to detect off-target mutations experimentally?

A2: Unbiased, genome-wide methods like GUIDE-seq, CIRCLE-seq, and INDUCE-seq are highly sensitive for identifying off-target sites.[4] For validating specific predicted off-target sites, targeted deep sequencing is a common and effective approach.

Q3: Can I reduce off-target effects without compromising on-target efficiency?

A3: Yes. Using high-fidelity Cas9 variants, optimizing the concentration and delivery of CRISPR components, and employing RNP complexes are all effective strategies to reduce off-target effects, often with minimal impact on on-target editing efficiency.[1][5] Anti-CRISPR proteins, such as AcrIIA4, can be delivered after editing is complete to act as a "kill switch" for Cas9 activity, reducing off-target mutations by as much as four-fold.[5]

Q4: My in vitro results are not replicating in in vivo models. What could be the reason?

A4: Discrepancies between in vitro and in vivo results are common in drug and therapy development.[6] The complex microenvironment, pharmacokinetics, and metabolism in a whole organism are not fully recapitulated in cell culture.[7] Further optimization of delivery methods and dosage for the in vivo model is likely required.

Q5: How do I ensure the stability and solubility of my therapeutic compound for in vitro assays?

A5: The solubility and stability of a compound can be influenced by factors like pH, temperature, and the composition of the assay medium.[8] For poorly water-soluble compounds, formulation strategies such as the use of mixed micelles can be employed.[8] It's crucial to determine the "amorphous solubility" of your compound, especially when testing combination products, as the presence of a second drug can alter it.[9]

Experimental Protocols

Protocol 1: Transfection of Mammalian Cells with Cas9 RNP Complexes

This protocol describes the delivery of purified Cas9 protein pre-complexed with a synthetic sgRNA into mammalian cells.

  • Preparation of Cas9 RNP:

    • Synthetically synthesize or in vitro transcribe the sgRNA.

    • Incubate purified Cas9 protein with the sgRNA at a 1:1.2 molar ratio in a suitable buffer (e.g., PBS) for 15 minutes at room temperature to form the RNP complex.

  • Cell Preparation:

    • Plate cells 24 hours prior to transfection to achieve 70-80% confluency on the day of transfection.

  • Transfection:

    • Dilute the Cas9 RNP complex in a serum-free medium.

    • In a separate tube, dilute a lipid-based transfection reagent in a serum-free medium.

    • Combine the diluted RNP and transfection reagent, mix gently, and incubate for 20 minutes at room temperature.

    • Add the mixture dropwise to the cells.

  • Post-Transfection:

    • Incubate the cells for 48-72 hours.

    • Harvest the cells for genomic DNA extraction and subsequent analysis of editing efficiency.

Visualizations

experimental_workflow cluster_design Design & Preparation cluster_experiment Experiment cluster_analysis Analysis sgRNA_design sgRNA Design & Synthesis rnp_assembly RNP Assembly sgRNA_design->rnp_assembly cas9_prep Cas9 Protein Purification cas9_prep->rnp_assembly transfection Transfection rnp_assembly->transfection cell_culture Cell Culture cell_culture->transfection incubation Incubation (48-72h) transfection->incubation dna_extraction Genomic DNA Extraction incubation->dna_extraction pcr PCR Amplification of Target Locus dna_extraction->pcr sequencing Sanger or NGS Sequencing pcr->sequencing data_analysis Data Analysis (Indel Frequency) sequencing->data_analysis

Caption: A typical experimental workflow for CRISPR-Cas9 gene editing using RNP delivery.

troubleshooting_logic start Unexpected Result low_efficiency Low/No Editing start->low_efficiency high_off_target High Off-Target start->high_off_target phenotype Unexpected Phenotype start->phenotype check_sgrna Check sgRNA Quality low_efficiency->check_sgrna Is sgRNA intact? redesign_sgrna Redesign sgRNA high_off_target->redesign_sgrna Are off-targets predicted? wgs Whole Genome Sequencing phenotype->wgs Rule out off-targets check_delivery Optimize Delivery check_sgrna->check_delivery Yes check_cas9 Verify Cas9 Activity check_delivery->check_cas9 Yes titrate_reagents Titrate Reagents redesign_sgrna->titrate_reagents Yes use_hifi_cas9 Use High-Fidelity Cas9 titrate_reagents->use_hifi_cas9 Still high? functional_analysis Functional Genomics wgs->functional_analysis No obvious off-targets check_rearrangements Check for Large Rearrangements functional_analysis->check_rearrangements No clear functional link

Caption: A decision tree for troubleshooting common unexpected results in CRISPR experiments.

signaling_pathway CRISPR_Cas9 CRISPR-Cas9 System (Cas9 + sgRNA) DSB Double-Strand Break (DSB) at Target Locus CRISPR_Cas9->DSB On-Target Cleavage Off_Target_DSB Off-Target DSB CRISPR_Cas9->Off_Target_DSB Off-Target Cleavage NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ Error-Prone Repair HDR Homology Directed Repair (HDR) DSB->HDR Template-Dependent Repair Indels Insertions/Deletions (Indels) Gene Knockout NHEJ->Indels Off_Target_Mutation Off-Target Mutation NHEJ->Off_Target_Mutation Precise_Edit Precise Gene Edit (with donor template) HDR->Precise_Edit Off_Target_DSB->NHEJ Off_Target_DSB->HDR

Caption: Cellular pathways activated by CRISPR-Cas9-induced double-strand breaks.

References

Adjusting S16961 experimental protocols for different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the experimental compound S16961. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols for various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an experimental small molecule inhibitor of the PI3K/Akt signaling pathway. It is designed to target key kinases in this pathway, leading to the downstream inhibition of cell growth, proliferation, and survival in cancer cells.

Q2: Which cell lines are most sensitive to this compound?

A2: Sensitivity to this compound can vary significantly between cell lines. Typically, cell lines with known mutations or hyperactivation of the PI3K/Akt pathway, such as those with PTEN loss or PIK3CA mutations, are expected to be more sensitive. We recommend performing a dose-response study on your specific cell line of interest to determine its sensitivity.

Q3: What is the recommended starting concentration for in vitro experiments?

A3: As a starting point, we recommend a concentration range of 10 nM to 10 µM for initial dose-response experiments. The optimal concentration will depend on the cell line and the specific assay being performed.

Q4: How should I dissolve and store this compound?

A4: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend dissolving it in DMSO to create a stock solution of 10 mM. The stock solution should be stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues that may arise when using this compound in cell culture experiments.

Issue Possible Cause Recommended Solution
High variability in cell viability assay results. Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding and verify cell counts for each experiment.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental conditions, or fill them with sterile PBS to maintain humidity.
Contamination of cell culture.Regularly test for mycoplasma contamination and practice good aseptic technique.
No significant effect of this compound on the target pathway (e.g., p-Akt levels). Sub-optimal drug concentration.Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time to observe pathway inhibition.
Low activity of the target pathway in the chosen cell line.Select a cell line with a known activated PI3K/Akt pathway or stimulate the pathway with a growth factor (e.g., IGF-1) before treatment.
Incorrect antibody used for Western blotting.Use a validated antibody specific for the phosphorylated form of Akt and ensure the use of appropriate controls.
Unexpected cytotoxicity in control (DMSO-treated) cells. High concentration of DMSO.Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v).
Extended incubation time.Optimize the incubation time for your specific cell line and assay.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is designed to assess the effect of this compound on the viability of adherent cell lines.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium at 2X the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a DMSO-only control.

    • Incubate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C and 5% CO₂ until a purple formazan precipitate is visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Western Blotting for p-Akt Inhibition

This protocol outlines the steps to detect changes in Akt phosphorylation upon this compound treatment.

  • Cell Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with this compound at the desired concentrations for the determined time.

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in 100-200 µL of RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-Akt (e.g., Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add an ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

    • Strip and re-probe the membrane for total Akt and a loading control (e.g., GAPDH or β-actin).

Visualizations

S16961_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt pAkt p-Akt PDK1->pAkt Phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: The inhibitory effect of this compound on the PI3K/Akt signaling pathway.

Experimental_Workflow Start Start Seed Seed Cells (96-well plate) Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with This compound Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate 3-4h MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read End End Read->End

Caption: Workflow for determining cell viability using the MTT assay.

Troubleshooting_Logic Problem High Variability in Viability Assay? CheckSeeding Check Cell Seeding Density Problem->CheckSeeding Yes CheckEdge Evaluate Edge Effects Problem->CheckEdge Yes CheckContamination Test for Mycoplasma Problem->CheckContamination Yes SolutionSeeding Standardize Seeding Protocol CheckSeeding->SolutionSeeding SolutionEdge Avoid Outer Wells or Use PBS CheckEdge->SolutionEdge SolutionContamination Implement Aseptic Technique CheckContamination->SolutionContamination

Caption: A logical approach to troubleshooting high variability in viability assays.

Validation & Comparative

A Comparative Guide to S16961 and Nicotinic Acid in Hyperlipidemia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the GPR109A agonist S16961 and nicotinic acid in the context of hyperlipidemia. Due to the limited publicly available information on a compound specifically named "this compound," this guide will focus on a comparative analysis between nicotinic acid and other potent, selective GPR109A agonists that have been evaluated in preclinical and clinical settings. This approach allows for a relevant and data-supported comparison for researchers interested in the therapeutic potential of GPR109A agonism.

Mechanism of Action: A Shared Target

Both nicotinic acid and other GPR109A agonists exert their primary effects through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). This receptor is predominantly expressed in adipocytes and immune cells such as macrophages.

Activation of GPR109A in adipocytes leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, inhibits hormone-sensitive lipase activity, leading to a reduction in the mobilization of free fatty acids (FFAs) from adipose tissue. The decreased flux of FFAs to the liver is hypothesized to reduce the synthesis of triglycerides (TGs) and, consequently, the production and secretion of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).

While this shared mechanism forms the basis of their lipid-lowering potential, differences in receptor affinity, selectivity, and downstream signaling may lead to varied efficacy and side-effect profiles.

Signaling Pathway of GPR109A Agonists

GPR109A_Signaling cluster_cell Adipocyte GPR109A_Agonist GPR109A Agonist (e.g., Nicotinic Acid) GPR109A GPR109A Receptor GPR109A_Agonist->GPR109A Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates TGs Triglycerides HSL->TGs Hydrolyzes FFAs Free Fatty Acids (FFAs) TGs->FFAs Liver To Liver FFAs->Liver

Caption: GPR109A signaling pathway in adipocytes.

Comparative Efficacy Data

The following tables summarize the lipid-modifying effects of nicotinic acid and a representative potent GPR109A agonist, SCH900271, from preclinical and clinical studies. Direct comparative data for "this compound" is not available in the public domain.

Preclinical Data: Animal Models of Hyperlipidemia
CompoundAnimal ModelDoseChange in Triglycerides (TG)Change in Free Fatty Acids (FFA)Reference
Nicotinic Acid Rat-↓ (transient)↓ (transient)[1]
SCH900271 Rat-↓ 49% (sustained for 8h)↓ 70%[1]
Nicotinic Acid Hypercholesterolemic Rabbit---[2]
Niceritrol (prodrug of Nicotinic Acid) Hypercholesterolemic Rabbit-Not Significantly Reduced-[2]
Clinical Data: Human Studies
CompoundStudy PopulationDoseChange in LDL-CChange in HDL-CChange in Triglycerides (TG)Reference
Nicotinic Acid Patients with diabetes and peripheral arterial disease3000 mg/day↓ 8%↑ 29%↓ 23%[3]
Nicotinic Acid (Extended-Release) Patients with atherogenic dyslipidemia (AIM-HIGH Trial)1500-2000 mg/day↓ 12.0%↑ 25.0%↓ 28.6%[4]
GSK256073 (Selective GPR109A Agonist) Subjects with low HDL-C150 mg/dayNo significant change↓ 6.31% (not significant)↑ 24.4%[5][6]
SCH900271 (GPR109A Agonist) -----[7]

Note: The results for selective GPR109A agonists like GSK256073 have been mixed, with some studies suggesting that GPR109A agonism alone may not fully replicate the lipid-modifying effects of nicotinic acid, indicating the potential for GPR109A-independent pathways in nicotinic acid's mechanism.[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for evaluating lipid-lowering agents in preclinical models.

General Experimental Workflow for Preclinical Hyperlipidemia Studies

Experimental_Workflow Animal_Acclimatization Animal Acclimatization Diet_Induction Induction of Hyperlipidemia (High-Fat/High-Cholesterol Diet) Animal_Acclimatization->Diet_Induction Baseline_Sampling Baseline Blood Sampling Diet_Induction->Baseline_Sampling Randomization Randomization into Treatment Groups Baseline_Sampling->Randomization Treatment_Admin Treatment Administration (e.g., Nicotinic Acid, GPR109A Agonist, Vehicle) Randomization->Treatment_Admin Monitoring Monitoring (Body Weight, Food Intake) Treatment_Admin->Monitoring Final_Sampling Final Blood and Tissue Sampling Monitoring->Final_Sampling Biochemical_Analysis Biochemical Analysis (Lipid Profile, etc.) Final_Sampling->Biochemical_Analysis Data_Analysis Statistical Data Analysis Biochemical_Analysis->Data_Analysis

Caption: General experimental workflow for hyperlipidemia studies.

Rabbit Model of Diet-Induced Hypercholesterolemia
  • Animal Model: Male New Zealand White rabbits are frequently used due to their susceptibility to diet-induced hypercholesterolemia.[2]

  • Induction of Hyperlipidemia: A high-cholesterol diet is administered for several weeks. A typical diet consists of standard rabbit chow supplemented with 1% cholesterol and 5% peanut oil.[2]

  • Drug Administration: The test compounds (e.g., nicotinic acid, this compound) and a vehicle control are administered orally once daily for the duration of the treatment period.

  • Blood Sampling: Blood samples are collected at baseline and at specified time points throughout the study for the analysis of plasma lipids.

  • Lipid Analysis: Plasma concentrations of total cholesterol (TC), LDL-C, HDL-C, and triglycerides (TG) are determined using standard enzymatic assays.

Rat Model of Hyperlipidemia
  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Induction of Hyperlipidemia: A high-fat diet containing approximately 20% fat and 1.5% cholesterol is provided for a period of 4-8 weeks to induce hyperlipidemia.

  • Drug Administration: Test compounds are typically administered via oral gavage daily.

  • Lipid Profile Analysis: Blood is collected via cardiac puncture or tail vein at the end of the study, and serum levels of TC, TG, LDL-C, and HDL-C are measured.

Summary and Conclusion

Nicotinic acid has a long-standing history of use in treating dyslipidemia, with established efficacy in lowering LDL-C and triglycerides while increasing HDL-C.[3][4] Its mechanism is complex and may involve pathways independent of GPR109A activation.[7]

The development of selective GPR109A agonists was driven by the goal of retaining the lipid-modifying benefits of nicotinic acid while minimizing its prominent side effect of flushing. However, clinical data on selective agonists like GSK256073 have been disappointing, showing a lack of the expected beneficial effects on the lipid profile.[5][6] This suggests that the full lipid-modifying effects of nicotinic acid may not be solely mediated through GPR109A.

For researchers investigating novel GPR109A agonists like "this compound," it is imperative to conduct direct, head-to-head comparative studies with nicotinic acid in relevant hyperlipidemia models. Such studies should meticulously evaluate not only the impact on the lipid profile but also explore potential differences in downstream signaling and off-target effects to fully characterize the therapeutic potential and safety profile of the novel compound.

References

A Comparative Guide to Nicotinic Receptor Agonists: Varenicline, Nicotine, and Epibatidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems. Their activation by the endogenous neurotransmitter acetylcholine, or by exogenous agonists, mediates a wide range of physiological and pathological processes, making them significant targets for therapeutic intervention. This guide provides a comparative analysis of three well-characterized nAChR agonists: varenicline, a partial agonist widely used for smoking cessation; nicotine, the primary psychoactive component of tobacco; and epibatidine, a potent alkaloid originally isolated from the skin of a poison frog.

Of note, this comparison is presented as a representative example due to the unavailability of public data on S16961.

Quantitative Comparison of Agonist Properties

The pharmacological effects of varenicline, nicotine, and epibatidine are dictated by their distinct binding affinities (Ki) and functional efficacies (EC50 and Imax) at various nAChR subtypes. The following tables summarize key quantitative data from published experimental studies.

Table 1: Binding Affinities (Ki, nM) of Nicotinic Receptor Agonists
Agonistα4β2α7α3β4α6β2*
Varenicline 0.06 - 0.4[1][2]125 - 322[1][2]3540[3]0.12 - 0.13[4][5]
Nicotine 0.95 - 6.1[1][2]1600 - 6290[1][3]6270[3]1.68[5]
Epibatidine 0.04[6]20 - 230[6]--

Note: The asterisk () indicates that the receptor complex may contain other subunits.

Table 2: Functional Efficacy (EC50, µM and Imax/Emax) of Nicotinic Receptor Agonists
AgonistnAChR SubtypeEC50 (µM)Imax/Emax (% of control/ACh)
Varenicline α4β20.086 - 2.3[4][7]13.4 - 24% (vs. Nicotine/ACh)[4][7]
α718[7]93% (vs. ACh)[7]
α3β455[7]75% (vs. ACh)[7]
α6β20.007 - 0.014[4][5]49% (vs. Nicotine)[4][5]
Nicotine α4β25.42[4]100% (Reference)[4]
α7--
α3β4--
α6β20.19 - 0.68[4][5]100% (Reference)[4][5]
Epibatidine α4β2->100% (vs. Nicotine)[8]
α72Full Agonist
α3β4-Full Agonist

Signaling Pathways and Experimental Workflows

The activation of nAChRs by agonists initiates a cascade of intracellular events. The following diagrams illustrate the canonical signaling pathway and a typical experimental workflow for characterizing these agonists.

nAChR_Signaling cluster_membrane Plasma Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Opens Channel Agonist Nicotinic Agonist (e.g., Varenicline, Nicotine) Agonist->nAChR Binds to Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Increased Intracellular [Ca2+] Ion_Influx->Ca_Signal VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC Activates VGCC->Ca_Signal Ca2+ Influx Downstream Downstream Signaling (e.g., Gene Expression, Neurotransmitter Release) Ca_Signal->Downstream Triggers Experimental_Workflow cluster_binding Binding Affinity (Ki) cluster_functional Functional Efficacy (EC50, Imax) Receptor_Prep_Bind Receptor Preparation (Cell Membranes or Recombinant Protein) Radioligand Radioligand Incubation ([3H]epibatidine, [125I]α-Btx) Receptor_Prep_Bind->Radioligand Competition Competition Assay (Varying concentrations of Varenicline, Nicotine, Epibatidine) Radioligand->Competition Separation_Bind Separation of Bound/ Unbound Ligand (Filtration) Competition->Separation_Bind Detection_Bind Scintillation Counting Separation_Bind->Detection_Bind Ki_Calc Ki Calculation Detection_Bind->Ki_Calc Receptor_Exp Receptor Expression (Xenopus Oocytes or HEK293 Cells) Electrophysiology Electrophysiology (Two-Electrode Voltage Clamp or Patch Clamp) Receptor_Exp->Electrophysiology Agonist_App Agonist Application (Dose-Response Curve) Electrophysiology->Agonist_App Current_Measure Measure Ionic Current Agonist_App->Current_Measure EC50_Imax_Calc EC50 & Imax Calculation Current_Measure->EC50_Imax_Calc

References

Unveiling the Action of S16961 (Igmesine): A Comparative Guide to Sigma-1 Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of S16961 (Igmesine) with other key sigma-1 receptor modulators. We delve into the experimental data validating its mechanism of action, offering detailed protocols and clear visual representations of the underlying biological processes.

This compound, also known as Igmesine (JO-1784), is a selective agonist of the sigma-1 receptor (σ1R), a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1][2] The σ1R plays a crucial role in modulating a variety of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses, making it a promising therapeutic target for a range of neurological and psychiatric disorders. This guide will objectively compare the performance of Igmesine with other well-characterized σ1R agonists and antagonists, supported by experimental data.

Comparative Analysis of Sigma-1 Receptor Ligands

The primary validation of a compound's mechanism of action at a specific receptor is the characterization of its binding affinity. The following table summarizes the binding affinities (Ki or IC50) of Igmesine and a selection of alternative σ1R modulators. Lower values indicate a higher affinity for the receptor.

CompoundTypeSigma-1 Receptor Affinity (Ki/IC50, nM)Reference(s)
Igmesine (this compound/JO-1784) Agonist39 (IC50)[1]
PRE-084Agonist2.2 (Ki), 44 (IC50)[3][4][5]
SA4503Agonist4.6 (Ki), 17.4 (IC50)[6][7][8][9][10]
(+)-PentazocineAgonist1.62 (Ki)[8]
NE-100Antagonist1.03 (Ki), 4.16 (IC50)[11][12]
BD-1047Antagonist0.93 (Ki)[13][14]
HaloperidolAntagonist~4 (Ki)[15]

Functional Performance: Neuroprotection Against Excitotoxicity

A key functional consequence of σ1R agonism is the protection of neurons from various insults, including excitotoxicity, a process implicated in numerous neurodegenerative diseases. The following table presents a comparison of the neuroprotective effects of Igmesine and other σ1R agonists in in-vitro models of glutamate-induced excitotoxicity.

CompoundAssayModelKey FindingReference(s)
Igmesine (JO-1784) Cell ViabilityGerbil model of global cerebral ischaemiaProvided significant protection against ischaemia-induced neuronal cell death.[3]
PRE-084Cell Viability, Caspase-3 activationNewborn mice with excitotoxic brain injurySignificantly reduced lesion size and decreased cell death markers.[16]
SA4503Cell Viability (Trypan Blue Exclusion)Cultured rat retinal neuronsDose-dependently reduced glutamate-induced neurotoxicity.[17]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion Sigma1R_BiP Sigma-1R-BiP Complex Sigma1R_Active Active Sigma-1R Sigma1R_BiP->Sigma1R_Active IP3R IP3 Receptor Ca_Mito Mitochondrial Ca2+ IP3R->Ca_Mito Ca2+ influx Neuroprotection Neuroprotection Ca_Mito->Neuroprotection Stress Cellular Stress Stress->Sigma1R_BiP dissociation Agonist This compound (Igmesine) (Agonist) Agonist->Sigma1R_BiP dissociation Sigma1R_Active->IP3R stabilizes Ca_ER ER Ca2+ Ca_ER->IP3R

Caption: Sigma-1 Receptor Activation Pathway by this compound (Igmesine).

cluster_Prep Membrane Preparation cluster_Binding Binding Assay cluster_Analysis Data Analysis Tissue Guinea Pig Brain/Liver Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Membrane_Pellet Membrane Pellet Centrifuge->Membrane_Pellet Incubate Incubate Membrane Pellet with 3H-pentazocine (Radioligand) & Test Compound (e.g., this compound) Membrane_Pellet->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Scintillation Scintillation Counting Wash->Scintillation Total_Binding Measure Total Binding Scintillation->Total_Binding Nonspecific_Binding Measure Nonspecific Binding (in presence of excess cold ligand) Scintillation->Nonspecific_Binding Specific_Binding Calculate Specific Binding Total_Binding->Specific_Binding Nonspecific_Binding->Specific_Binding Ki_Calc Calculate Ki from IC50 Specific_Binding->Ki_Calc

Caption: Workflow for Sigma-1 Receptor Radioligand Binding Assay.

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor

This protocol is adapted from standard methods used to determine the binding affinity of compounds for the sigma-1 receptor.[18][19][20]

1. Membrane Preparation:

  • Dissect and homogenize guinea pig brain or liver tissue in ice-cold sucrose buffer.

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

  • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of approximately 1 mg/mL.

2. Binding Assay:

  • In a 96-well plate, add the membrane preparation, the radioligand (--INVALID-LINK---pentazocine, typically at a concentration near its Kd), and varying concentrations of the test compound (e.g., Igmesine).

  • For determining non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled sigma-1 ligand (e.g., haloperidol).

  • Incubate the plate at 37°C for 120-180 minutes to reach equilibrium.

3. Filtration and Counting:

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

In-Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This protocol outlines a common method to assess the neuroprotective effects of sigma-1 receptor agonists.[17][21][22][23][24][25]

1. Cell Culture:

  • Culture primary cortical or retinal neurons, or a suitable neuronal cell line (e.g., HT22), in appropriate culture medium until they form a mature network.

2. Compound Treatment and Glutamate Insult:

  • Pre-treat the neuronal cultures with varying concentrations of the test compound (e.g., Igmesine, PRE-084, SA4503) for a specified period (e.g., 1-24 hours).

  • Induce excitotoxicity by exposing the cultures to a high concentration of glutamate (e.g., 50-500 µM) for a short duration (e.g., 15-30 minutes).

  • For control wells, add vehicle instead of the test compound and/or glutamate.

3. Washout and Incubation:

  • Remove the glutamate-containing medium and wash the cells with fresh, glutamate-free medium.

  • Continue to incubate the cells in the presence of the test compound for a further 24-48 hours.

4. Assessment of Cell Viability:

  • Quantify neuronal viability using a suitable assay, such as:

    • MTT or WST assay: Measures mitochondrial metabolic activity.
    • LDH release assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.
    • Trypan blue exclusion: Stains non-viable cells.
    • Live/dead cell staining: Utilizes fluorescent dyes to differentiate between live and dead cells.

5. Data Analysis:

  • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

  • Plot cell viability as a function of the test compound concentration to determine the EC50 for neuroprotection.

This guide provides a foundational understanding of the validation of this compound's (Igmesine's) mechanism of action as a sigma-1 receptor agonist. The presented data and protocols offer a framework for comparative analysis and further investigation into the therapeutic potential of this and other sigma-1 receptor modulators.

References

Unveiling the Receptor Selectivity of S16961: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of S16961, an oral antihyperlipidemic agent. As a prodrug, this compound is rapidly converted to its active form, nicotinic acid (niacin), in the body. Therefore, understanding the receptor interactions of nicotinic acid is paramount to evaluating the selectivity and potential off-target effects of this compound. This document presents a comparative analysis of nicotinic acid's binding affinity for its primary targets versus a panel of other receptors, supported by experimental data and detailed methodologies.

Primary Targets and Cross-Reactivity Profile

Nicotinic acid primarily interacts with the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic acid receptor 2 (HCAR2) or PUMA-G.[1][2][3][4][5][6] This interaction is responsible for the well-documented antilipolytic effects of niacin, which contribute to its lipid-lowering properties.[3][6][7] A second, lower-affinity receptor for nicotinic acid has also been identified as GPR109B (or HM74).[1][2][8]

Table 1: Comparative Receptor Binding Affinities

CompoundPrimary TargetBinding Affinity (Kd)Off-Target ReceptorBinding Affinity (Kd)
Nicotinic AcidGPR109A~300 nMData not available for a broad panelData not available
Nicotineα4β2 nAChR1 nM[9]α7 nAChR4 µM[9]

Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd value indicates a higher affinity.

The initial characterization of this compound as a "nicotinic receptor agonist" can be a source of confusion.[10] It is essential to clarify that its activity is directed towards the GPR109A receptor, which is structurally and functionally distinct from the ligand-gated ion channels of the nAChR family.

Experimental Methodologies

The determination of receptor binding affinities is typically achieved through competitive radioligand binding assays. The following is a generalized protocol that can be adapted to assess the cross-reactivity of nicotinic acid against a panel of receptors.

Competitive Radioligand Binding Assay Protocol

1. Objective: To determine the binding affinity (Ki) of nicotinic acid for a specific receptor by measuring its ability to displace a known high-affinity radioligand.

2. Materials:

  • Receptor Source: Cell membranes prepared from cell lines stably expressing the target receptor (e.g., CHO-K1, HEK293 cells).
  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-epibatidine for nAChRs).
  • Test Compound: Nicotinic acid.
  • Binding Buffer: A buffer solution optimized for the specific receptor-ligand interaction (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
  • Wash Buffer: Ice-cold buffer to terminate the binding reaction and remove unbound radioligand.
  • Glass Fiber Filters: To separate bound from free radioligand.
  • Scintillation Cocktail and Counter: For quantifying the radioactivity.

3. Procedure:

  • Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound (nicotinic acid) are incubated with the receptor-containing membranes in the binding buffer.
  • Equilibrium: The mixture is incubated for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.
  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to trap the membranes with the bound radioligand.
  • Washing: The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
  • The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Diagram 1: Experimental Workflow for Radioligand Binding Assay

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Membranes Incubation Incubation at Equilibrium Receptor->Incubation Radioligand Radioligand Radioligand->Incubation Nicotinic_Acid Nicotinic Acid (Test Compound) Nicotinic_Acid->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways

Understanding the signaling pathways activated by the primary target and potential off-target receptors is crucial for predicting the pharmacological effects of this compound.

GPR109A Signaling Pathway

GPR109A is a Gi protein-coupled receptor.[1][11] Upon binding of nicotinic acid, the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is the primary mechanism for the antilipolytic effect in adipocytes.

Diagram 2: GPR109A Signaling Pathway

GPR109A_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NA Nicotinic Acid GPR109A GPR109A NA->GPR109A Binds to Gi Gi Protein (α, β, γ) GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC Response Cellular Response (e.g., Inhibition of Lipolysis) cAMP->Response Leads to nAChR_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Acetylcholine) nAChR nAChR Agonist->nAChR Binds to Depolarization Membrane Depolarization nAChR->Depolarization Causes Ca_influx Ca²⁺ Influx nAChR->Ca_influx Allows Downstream Downstream Signaling Depolarization->Downstream Ca_influx->Downstream

References

A Comparative Analysis of S16961 and Acipimox: A Tale of a Well-Characterized Drug and a Discontinued Candidate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of lipid-lowering agents, nicotinic acid and its derivatives have long been a cornerstone of therapy. This comparison guide delves into two such agents: Acipimox, a well-established drug, and S16961, a developmental candidate with a less-defined history. While a direct, data-driven comparison is hampered by the limited publicly available information on this compound, this guide provides a comprehensive overview of Acipimox, offering a benchmark against which the potential of this compound, as a prodrug of nicotinic acid, can be contextualized.

Overview and Mechanism of Action

Acipimox is a derivative of nicotinic acid (niacin) that has been used as a lipid-lowering agent.[1][2][3] Its primary mechanism of action is the inhibition of lipolysis in adipose tissue.[4][5] Acipimox acts on the niacin receptor 1 (also known as GPR109A), which leads to the inhibition of hormone-sensitive lipase (HSL).[1][4][6] This enzyme is crucial for the breakdown of triglycerides into free fatty acids (FFAs) and glycerol.[4] By inhibiting HSL, Acipimox reduces the release of FFAs from fat cells into the bloodstream.[4][5] The subsequent decrease in circulating FFAs reduces their availability for the liver to synthesize triglycerides and very-low-density lipoprotein (VLDL), ultimately leading to lower levels of VLDL and low-density lipoprotein (LDL) cholesterol, and an increase in high-density lipoprotein (HDL) cholesterol.[1][6][7]

This compound is described as an oral antihyperlipidemic agent and a prodrug of nicotinic acid that was under development by Servier in France.[8] As a prodrug, this compound would be converted into nicotinic acid in the body. Therefore, its mechanism of action would be expected to be identical to that of nicotinic acid, which is the same as Acipimox: activation of the niacin receptor 1 to inhibit lipolysis.[8] However, development of this compound was reportedly halted in the late 1990s, and as a result, there is a significant lack of published data from clinical trials or extensive preclinical studies.[8]

Pharmacological Profile and Performance Data

Due to the discontinuation of its development, specific quantitative data on the performance of this compound is not available in the public domain. In contrast, Acipimox has been the subject of numerous studies, providing a clearer picture of its efficacy and safety profile.

Quantitative Data on Acipimox's Effects

The following table summarizes the effects of Acipimox on various lipid parameters as reported in different studies.

ParameterDosageStudy PopulationKey FindingsReference
Triglycerides 750 mg/dayPatients with type III and IV hyperlipoproteinemia↓ 48% (type III), ↓ 34% (type IV)[9]
Total Cholesterol 750 mg/dayPatients with type III hyperlipoproteinemia↓ 30% [9]
HDL Cholesterol 750 mg/dayPatients with type III and IV hyperlipoproteinemia↑ 6-15% [9]
Free Fatty Acids (FFA) 250 mg every 6 hours for 7 daysIndividuals with metabolic syndromeReduced to near normal levels (P = 0.01) [10]
LDL Cholesterol 750 mg/dayPatients with type II hypercholesterolemia↓ 7.5% [11]

Experimental Protocols

Detailed experimental protocols for this compound are not available. For Acipimox, the methodologies employed in clinical studies generally follow established clinical trial designs.

General Protocol for a Clinical Trial Evaluating Acipimox:

A representative experimental design to assess the efficacy of Acipimox would be a randomized, double-blind, placebo-controlled trial.

  • Participant Recruitment: A cohort of patients with a specific type of hyperlipidemia (e.g., type IIb or IV) is recruited.

  • Inclusion/Exclusion Criteria: Specific criteria for age, lipid levels, and absence of other medical conditions are established.

  • Randomization: Participants are randomly assigned to receive either Acipimox (e.g., 250 mg three times daily) or a matching placebo.[12]

  • Treatment Period: The treatment duration typically ranges from several weeks to months.

  • Data Collection: Blood samples are collected at baseline and at regular intervals throughout the study to measure lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides) and FFA levels.

  • Statistical Analysis: The changes in lipid parameters from baseline are compared between the Acipimox and placebo groups using appropriate statistical tests.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of Acipimox and a typical workflow for evaluating its effects.

Caption: Mechanism of action of Acipimox in an adipocyte.

Clinical_Trial_Workflow start Patient Recruitment (Hyperlipidemia) screening Screening & Baseline Measurements start->screening randomization Randomization screening->randomization group_A Treatment Group (Acipimox) randomization->group_A group_B Control Group (Placebo) randomization->group_B treatment_period Treatment Period (e.g., 8 weeks) group_A->treatment_period group_B->treatment_period follow_up Follow-up Measurements (Lipids, FFAs) treatment_period->follow_up analysis Data Analysis (Comparison of Groups) follow_up->analysis end Results & Conclusion analysis->end

Caption: A typical workflow for a clinical trial of Acipimox.

Conclusion

Acipimox is a well-characterized nicotinic acid derivative with a clear mechanism of action and a documented impact on lipid profiles, primarily through the potent inhibition of lipolysis. In contrast, this compound remains an obscure entity due to the cessation of its development. As a prodrug of nicotinic acid, its intended pharmacological effects were likely similar to those of Acipimox. However, the absence of publicly available data makes a direct and meaningful comparison impossible. For researchers and drug development professionals, the story of Acipimox provides a valuable case study in the clinical application of nicotinic acid derivatives, while the fate of this compound underscores the challenges and uncertainties inherent in the drug development process.

References

Benchmarking a Novel Lipid-Lowering Agent: A Comparative Guide to Established Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of novel lipid-lowering agents is a cornerstone of cardiovascular disease prevention. To effectively evaluate the potential of a new therapeutic candidate, such as an investigational compound, it is crucial to benchmark its performance against established classes of lipid-lowering drugs. This guide provides a comparative framework for researchers, scientists, and drug development professionals. While specific data for a compound designated "S16961" is not publicly available, this document outlines the key comparisons and experimental data required to position a new agent within the existing therapeutic landscape. The primary classes of lipid-lowering drugs used for comparison include Statins, Fibrates, Ezetimibe, and PCSK9 Inhibitors.

Mechanisms of Action: A Comparative Overview

Understanding the distinct mechanisms by which different drug classes modulate lipid metabolism is fundamental to a comprehensive benchmark analysis.

  • Statins (HMG-CoA Reductase Inhibitors): Statins are the most widely prescribed lipid-lowering drugs.[1] They act by competitively inhibiting HMG-CoA reductase, a rate-limiting enzyme in the cholesterol biosynthesis pathway in the liver.[2][3] This inhibition leads to a decrease in intracellular cholesterol, which in turn upregulates the expression of LDL receptors on hepatocytes, enhancing the clearance of LDL cholesterol (LDL-C) from the circulation.[1][2]

  • Fibrates (PPARα Agonists): Fibrates primarily target triglyceride (TG) metabolism. They are agonists of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor.[2][4] Activation of PPARα leads to increased expression of genes involved in fatty acid oxidation and lipoprotein lipase (LPL) activity, which enhances the clearance of triglyceride-rich lipoproteins.[2] Fibrates also have a modest effect on increasing high-density lipoprotein cholesterol (HDL-C).[2][5]

  • Ezetimibe (Cholesterol Absorption Inhibitor): Ezetimibe selectively inhibits the absorption of dietary and biliary cholesterol from the intestine.[2] It targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for cholesterol transport across the intestinal wall.[2] This reduction in cholesterol delivery to the liver leads to an upregulation of LDL receptors and subsequent lowering of LDL-C.[2]

  • PCSK9 Inhibitors (Monoclonal Antibodies): Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a protein that binds to LDL receptors, promoting their degradation. By inhibiting PCSK9, these monoclonal antibodies prevent the degradation of LDL receptors, thereby increasing their recycling to the hepatocyte surface and enhancing LDL-C clearance from the blood.[3][6]

Comparative Efficacy on Lipid Parameters

A primary endpoint for any lipid-lowering agent is its effect on the lipid profile. The following table summarizes the typical efficacy of major drug classes.

Drug ClassPrimary TargetLDL-C ReductionHDL-C ChangeTriglyceride Reduction
Statins LDL-C↓ 20-60%↑ 5-10%↓ 10-30%
Fibrates Triglycerides↓ 5-20% (can increase in severe hypertriglyceridemia)↑ 10-20%↓ 20-50%
Ezetimibe LDL-C↓ 15-20%↑ 1-5%↓ 5-10%
PCSK9 Inhibitors LDL-C↓ 45-70%↑ 5-10%↓ 10-20%

Data compiled from multiple sources.[2][6][7][8]

Signaling Pathways and Mechanisms of Action

Visualizing the pathways targeted by each drug class can aid in understanding their distinct and potentially complementary roles in lipid management.

HMG_CoA_Reductase_Inhibition cluster_liver_cell Hepatocyte Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol LDL_Receptor_Expression Increased LDL Receptor Expression Cholesterol->LDL_Receptor_Expression Downregulates Statins Statins HMG-CoA Reductase HMG-CoA Reductase Statins->HMG-CoA Reductase Inhibition LDL_Receptor LDL_Receptor LDL_Clearance Enhanced LDL-C Clearance LDL_Receptor->LDL_Clearance Binds LDL-C Bloodstream_LDL Circulating LDL-C Bloodstream_LDL->LDL_Receptor PPARa_Activation cluster_liver_cell Hepatocyte cluster_effects Transcriptional Effects cluster_outcomes Metabolic Outcomes Fibrates Fibrates PPARa PPARα Fibrates->PPARa Activates PPRE PPRE (DNA) PPARa->PPRE Dimerizes with RXR and binds to PPRE RXR RXR Gene_Expression Gene_Expression PPRE->Gene_Expression Alters Gene Transcription LPL_Upregulation ↑ Lipoprotein Lipase (LPL) Synthesis Gene_Expression->LPL_Upregulation ApoA_Upregulation ↑ ApoA-I, ApoA-II Synthesis Gene_Expression->ApoA_Upregulation ApoC_Downregulation ↓ ApoC-III Synthesis Gene_Expression->ApoC_Downregulation TG_Clearance ↑ Triglyceride Clearance LPL_Upregulation->TG_Clearance HDL_Formation ↑ HDL Formation ApoA_Upregulation->HDL_Formation ApoC_Downregulation->TG_Clearance (Removes Inhibition of LPL) Cholesterol_Absorption_Inhibition cluster_intestine Intestinal Lumen & Enterocyte cluster_liver Liver Response Dietary_Biliary_Cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Transporter Dietary_Biliary_Cholesterol->NPC1L1 Enters via Enterocyte_Cholesterol Cholesterol in Enterocyte NPC1L1->Enterocyte_Cholesterol Transport into Enterocyte Chylomicrons Chylomicrons Enterocyte_Cholesterol->Chylomicrons Packaged into Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibition Liver Liver Chylomicrons->Liver Delivered to Liver Liver_Cholesterol ↓ Hepatic Cholesterol Stores Liver->Liver_Cholesterol (Reduced Delivery) LDL_Receptor_Upregulation ↑ LDL Receptor Expression Liver_Cholesterol->LDL_Receptor_Upregulation LDL_Clearance ↑ LDL-C Clearance from Blood LDL_Receptor_Upregulation->LDL_Clearance PCSK9_Inhibition cluster_normal_pathway Normal Pathway (No Inhibition) cluster_inhibited_pathway Inhibited Pathway LDL_Receptor_1 LDL Receptor Lysosome_1 Lysosomal Degradation LDL_Receptor_1->Lysosome_1 Internalization & Degradation PCSK9_1 PCSK9 PCSK9_1->LDL_Receptor_1 Binds LDL_C_1 LDL-C LDL_C_1->LDL_Receptor_1 Binds LDL_Receptor_2 LDL Receptor Recycling Recycles to Cell Surface LDL_Receptor_2->Recycling Internalization & Recycling PCSK9_2 PCSK9 LDL_C_2 LDL-C LDL_C_2->LDL_Receptor_2 Binds PCSK9_Inhibitor PCSK9 Inhibitor (Antibody) PCSK9_Inhibitor->PCSK9_2 Binds & Neutralizes experimental_workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Target_ID Target Identification & Validation In_Vitro In Vitro Assays (IC50 / EC50) Target_ID->In_Vitro Cell_Based Cell-Based Functional Assays (e.g., LDL Uptake) In_Vitro->Cell_Based In_Vivo In Vivo Efficacy Models (Rodent Dyslipidemia) Cell_Based->In_Vivo Tox_PKPD Toxicology & PK/PD Studies In_Vivo->Tox_PKPD Phase_I Phase I (Safety & Dosing in Humans) Tox_PKPD->Phase_I Phase_II Phase II (Efficacy in Patients, Lipid Endpoints) Phase_I->Phase_II Phase_III Phase III (Large-scale CV Outcome Trials) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

References

No Head-to-Head Clinical Studies Found for S16961 Due to Early Discontinuation of Development

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for head-to-head clinical studies involving the compound S16961 have yielded no results, as the development of this agent was discontinued in its early phases. This compound, originated by Servier, was investigated as a potential treatment for hyperlipidemia.[1] The compound's mechanism of action was identified as a nicotinic receptor agonist.[1][2]

Pharmacological research in the mid-1990s characterized this compound as a nicotinic acetylcholine receptor (nAChR) agonist.[2] Initial preclinical studies in rats suggested that this compound could reduce plasma levels of free fatty acids, indicating potential as a hypolipidemic agent.[2]

The development of this compound progressed to Phase I clinical trials in France to evaluate its safety and tolerability in humans.[1] However, the last reported update on its development status was in July 1999, with a "No-Development-Reported" status, which indicates a cessation of clinical development.[1] There is no publicly available information to suggest that this compound advanced to later-stage clinical trials, such as Phase II or III, where head-to-head or comparative efficacy studies would typically be conducted.

Given that this compound did not proceed to advanced stages of clinical research, no comparative data from head-to-head studies is available. Therefore, the creation of a comparison guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams as requested is not possible.

References

Comparative Analysis of Lipid-Lowering Therapies: PCSK9 Inhibitors versus Statins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the effects of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors and statins on lipid profiles. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and the experimental protocols used to evaluate them.

Introduction to Lipid-Lowering Agents

Statins have long been the cornerstone of therapy for hypercholesterolemia, primarily by inhibiting HMG-CoA reductase, a key enzyme in cholesterol synthesis. However, a significant portion of patients do not reach their target low-density lipoprotein cholesterol (LDL-C) levels with statin therapy alone, or they may experience side effects. This has spurred the development of alternative and add-on therapies, among which PCSK9 inhibitors have emerged as a powerful new class of drugs. PCSK9 inhibitors, such as alirocumab and evolocumab, are monoclonal antibodies that work by a distinct mechanism to increase the clearance of LDL-C from the bloodstream.

Quantitative Comparison of Effects on Lipid Profiles

The following table summarizes the typical effects of high-intensity statin therapy and PCSK9 inhibitor therapy on major lipid parameters, based on data from large-scale clinical trials.

Lipid ParameterHigh-Intensity Statin Therapy (e.g., Atorvastatin 80mg)PCSK9 Inhibitor Therapy (e.g., Alirocumab, Evolocumab)
Low-Density Lipoprotein Cholesterol (LDL-C) ~50% reductionAdditional 50-60% reduction on top of statin therapy
High-Density Lipoprotein Cholesterol (HDL-C) ~5-10% increase~5-9% increase
Triglycerides (TG) ~20-30% reduction~15-20% reduction
Lipoprotein(a) [Lp(a)] Minimal to no effect~20-30% reduction
Apolipoprotein B (ApoB) ~40-50% reduction~45-55% reduction
Non-HDL Cholesterol (Non-HDL-C) ~45-55% reduction~45-55% reduction

Experimental Protocols

The evaluation of lipid-lowering therapies requires rigorous and standardized experimental protocols. The following outlines a typical methodology used in large clinical trials to assess the efficacy of these drugs on lipid profiles.

Study Design:

  • Phase: Phase III, multicenter, randomized, double-blind, placebo- or active-comparator-controlled trial.

  • Patient Population: Adults with primary hypercholesterolemia (including heterozygous familial hypercholesterolemia) who are on a stable diet and maximally tolerated statin dose, with or without other lipid-lowering therapies.

  • Duration: Typically 24 to 78 weeks for primary efficacy endpoints, with longer-term extensions for safety and cardiovascular outcomes.

Blood Sampling and Lipid Analysis:

  • Sample Collection: Fasting blood samples (fasting for at least 10-12 hours) are collected at baseline, and at specified intervals throughout the study (e.g., weeks 4, 8, 12, and 24).

  • Sample Processing: Blood is collected in serum separator tubes. Serum is separated by centrifugation at 1500g for 15 minutes at 4°C within one hour of collection.

  • Lipid Panel Measurement: Total cholesterol (TC), HDL-C, and triglycerides (TG) are measured using standard enzymatic colorimetric methods on an automated clinical chemistry analyzer.

  • LDL-C Calculation: LDL-C is typically calculated using the Friedewald formula (LDL-C = TC - HDL-C - (TG/5)) for patients with TG levels <400 mg/dL. For patients with TG levels ≥400 mg/dL, direct LDL-C measurement (e.g., via ultracentrifugation) is performed.

  • Other Lipoproteins: Lp(a) and ApoB are measured using immunoturbidimetric assays.

Statistical Analysis:

  • The primary efficacy endpoint is typically the percent change in LDL-C from baseline to a specified time point (e.g., 24 weeks).

  • Statistical significance is determined using analysis of covariance (ANCOVA), with treatment and other stratification factors as main effects and the baseline LDL-C value as a covariate.

Visualizing Methodologies and Pathways

The following diagrams illustrate the experimental workflow for a typical lipid-lowering drug trial and the distinct signaling pathways of statins and PCSK9 inhibitors.

G cluster_screening Patient Screening & Enrollment cluster_treatment Treatment & Follow-up cluster_analysis Data Analysis Screening Screening for Eligibility Criteria Enrollment Patient Enrollment & Informed Consent Screening->Enrollment Randomization Randomization to Treatment Arms Enrollment->Randomization Baseline Baseline Visit: - Clinical Assessment - Fasting Blood Sample Randomization->Baseline Treatment Administration of Investigational Drug (e.g., PCSK9 inhibitor or placebo) Baseline->Treatment FollowUp Follow-up Visits (e.g., Weeks 4, 12, 24): - Adverse Event Monitoring - Fasting Blood Samples Treatment->FollowUp LipidAnalysis Central Laboratory Lipid Profile Analysis FollowUp->LipidAnalysis StatAnalysis Statistical Analysis of Lipid Changes LipidAnalysis->StatAnalysis Results Efficacy & Safety Results StatAnalysis->Results

Caption: Experimental workflow for a clinical trial of a lipid-lowering therapy.

G cluster_statin Statin Mechanism of Action HMGCoA HMG-CoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Statin Statins Statin->Mevalonate Inhibits Cholesterol Intracellular Cholesterol Mevalonate->Cholesterol SREBP2 SREBP2 Activation Cholesterol->SREBP2 Low levels activate LDLR_Gene LDLR Gene Transcription SREBP2->LDLR_Gene LDLR Increased LDL Receptors on Cell Surface LDLR_Gene->LDLR LDL_Clearance Increased LDL-C Clearance LDLR->LDL_Clearance

Caption: Statin signaling pathway.

G cluster_pcsk9 PCSK9 Inhibitor Mechanism of Action PCSK9 PCSK9 LDLR_Surface LDL Receptor on Cell Surface PCSK9->LDLR_Surface Binds to PCSK9i PCSK9 Inhibitor PCSK9i->PCSK9 Binds and Inhibits LDLR_Degradation LDLR Degradation PCSK9i->LDLR_Degradation Prevents LDLR_Surface->LDLR_Degradation Promotes LDLR_Recycling LDLR Recycling to Cell Surface LDLR_Surface->LDLR_Recycling Recycles without PCSK9 LDL_Clearance2 Increased LDL-C Clearance LDLR_Recycling->LDL_Clearance2 LDL_C LDL-C in Bloodstream LDL_C->LDLR_Surface Binds to

Safety Operating Guide

Essential Safety and Handling Guidance for S16961 (Sitravatinib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of S16961, identified as the multi-targeted tyrosine kinase inhibitor, Sitravatinib. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of research activities.

Personal Protective Equipment (PPE) and Safety Data

While one supplier's Safety Data Sheet (SDS) for Sitravatinib states that it is not a hazardous substance or mixture, it is best practice in a research environment to handle all novel and potent compounds with a high degree of caution.[1] The following PPE is recommended as a standard for handling Sitravatinib and other potent pharmaceutical compounds.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemically resistant nitrile gloves (minimum 4 mil thickness).Provides a robust barrier against skin contact and absorption. The outer glove can be removed if contaminated, preserving the inner layer of protection.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects the eyes from potential splashes of solutions or airborne particles of the compound.
Lab Coat/Gown A disposable, low-permeability fabric lab coat with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Recommended when handling the compound as a powder or when there is a potential for aerosol generation to prevent inhalation.

Operational Plans: Handling and Storage

Adherence to proper handling and storage protocols is critical to maintain the stability of Sitravatinib and to prevent accidental exposure.

Handling Procedures

All manipulations of Sitravatinib, especially in its solid form, should be conducted in a designated controlled environment, such as a chemical fume hood or a Class II Biological Safety Cabinet, to minimize the risk of inhalation and contamination.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the designated workspace is clean and uncluttered. Assemble all necessary equipment, including PPE, spill containment materials, and designated waste containers.

  • Weighing: When weighing the solid compound, do so within a containment unit. Use a tared weigh boat to minimize the dispersion of powder.

  • Reconstitution: For creating solutions, slowly add the solvent to the solid compound to prevent splashing. Sitravatinib is soluble in DMSO at concentrations of 50 mg/mL to 100 mg/mL.[2][3] For in vivo studies, formulations in 0.5% hydroxypropyl methylcellulose (HPMC) and 0.1% Tween-80 have been used.

  • Decontamination: After handling, decontaminate all surfaces with a suitable cleaning agent, such as 10% bleach solution followed by 70% ethanol.[4] All disposable materials used in the handling process should be disposed of as hazardous waste.

Storage Protocols

Proper storage is essential to maintain the integrity and stability of Sitravatinib.

Storage ConditionDurationRationale
Powder at -20°C Up to 3 yearsEnsures long-term stability of the solid compound.
In solvent at -80°C Up to 1 yearMaintains the stability of stock solutions for an extended period.
In solvent at -20°C Up to 1 monthSuitable for short-term storage of working solutions.

Data sourced from Selleck Chemicals product information.[2]

Disposal Plan

The disposal of Sitravatinib and any contaminated materials must be handled in accordance with institutional and local regulations for hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.[5]

Waste Segregation and Disposal:

  • Liquid Waste: All liquid waste containing Sitravatinib, including unused solutions and supernatants, should be collected in a clearly labeled, sealed, and leak-proof container designated for hazardous chemical waste.

  • Solid Waste: Unused solid compound, contaminated labware (e.g., pipette tips, tubes, vials), and used PPE should be collected in a designated hazardous waste container.

  • Sharps Waste: Needles and syringes used for handling Sitravatinib solutions should be disposed of in a designated sharps container for chemically contaminated sharps. Do not recap needles.

Visual Workflow Guides

The following diagrams illustrate the key workflows for the safe handling and disposal of this compound (Sitravatinib).

PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 Lab Coat/ Gown d2 Inner Gloves d1->d2 d3 Respiratory Protection d2->d3 d4 Eye Protection d3->d4 d5 Outer Gloves d4->d5 f1 Outer Gloves f2 Lab Coat/ Gown f1->f2 f3 Eye Protection f2->f3 f4 Respiratory Protection f3->f4 f5 Inner Gloves f4->f5

PPE Donning and Doffing Sequence

Sitravatinib_Handling_Disposal cluster_handling Safe Handling Workflow cluster_disposal Waste Disposal Workflow prep Preparation: Gather PPE & Materials weigh Weighing (in containment) prep->weigh reconstitute Reconstitution weigh->reconstitute decontaminate Decontaminate Workspace reconstitute->decontaminate generate Waste Generation decontaminate->generate segregate Segregate Waste generate->segregate liquid Liquid Waste (Hazardous Chemical) segregate->liquid Liquids solid Solid Waste (Hazardous Chemical) segregate->solid Solids/PPE sharps Sharps Waste (Chemically Contaminated) segregate->sharps Sharps collect Collect in Labeled, Sealed Containers liquid->collect solid->collect sharps->collect

Sitravatinib Handling and Disposal Workflow

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.